Acephate-d3
Description
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Properties
Molecular Formula |
C4H10NO3PS |
|---|---|
Molecular Weight |
186.19 g/mol |
IUPAC Name |
2,2,2-trideuterio-N-[methoxy(methylsulfanyl)phosphoryl]acetamide |
InChI |
InChI=1S/C4H10NO3PS/c1-4(6)5-9(7,8-2)10-3/h1-3H3,(H,5,6,7)/i1D3 |
InChI Key |
YASYVMFAVPKPKE-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NP(=O)(OC)SC |
Canonical SMILES |
CC(=O)NP(=O)(OC)SC |
Origin of Product |
United States |
Foundational & Exploratory
Acephate-d3 chemical structure and properties
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Acephate-d3, a deuterated isotopologue of the organophosphate insecticide Acephate. This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize isotopically labeled compounds.
Chemical Structure and Properties
This compound, also known as O,S-Dimethyl N-(acetyl-d3)phosphoramidothioate, is a synthetic organophosphorus compound where the three hydrogen atoms of the acetyl group are replaced with deuterium. This isotopic labeling makes it an ideal internal standard for the quantification of acephate in various matrices using mass spectrometry-based methods.
The key physicochemical properties of this compound are summarized in the table below. Data for the unlabeled acephate are also provided for comparison where specific data for the deuterated form is not available.
| Property | Value (this compound) | Value (Acephate) | Reference(s) |
| Molecular Formula | C₄H₇D₃NO₃PS | C₄H₁₀NO₃PS | [1][2][3] |
| Molecular Weight | 186.18 g/mol | 183.16 g/mol | [1][4] |
| CAS Number | 2140327-70-2 | 30560-19-1 | [1][2][3] |
| Appearance | Solid | White to colorless solid | [3][5] |
| Solubility | Soluble in Chloroform, DMSO, Water | Water: 79-83.5 g/100 mL; Soluble in acetone, ethanol | [3][5] |
| Melting Point | Not available | 88-90 °C | [6] |
| Vapor Pressure | Not available | 1.7 x 10⁻⁶ mmHg at 24 °C | [4] |
| Octanol-Water Partition Coefficient (Kow) | Not available | 0.13 at 25 °C | [4] |
Synthesis of this compound
A plausible workflow for the synthesis is outlined below:
A logical workflow for the synthesis of this compound.
Experimental Protocols: Quantification of Acephate using this compound
This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the accurate quantification of acephate residues in environmental and biological samples.[7] Below is a representative experimental protocol for the analysis of acephate in a food matrix.
Objective: To quantify the concentration of acephate in a vegetable sample using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with this compound as an internal standard.
Methodology:
-
Sample Preparation (QuEChERS method):
-
Homogenize 10 g of the vegetable sample.
-
Add 10 mL of acetonitrile and a known amount of this compound internal standard solution.
-
Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer).
-
Add dispersive solid-phase extraction (d-SPE) cleanup salts (e.g., primary secondary amine (PSA), magnesium sulfate) to remove interferences.
-
Vortex and centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate acephate from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Acephate: Precursor ion (m/z 184.0) -> Product ions (e.g., m/z 143.0, m/z 95.0).
-
This compound: Precursor ion (m/z 187.0) -> Product ions (e.g., m/z 146.0, m/z 98.0).
-
-
Optimize collision energies and other MS parameters for maximum signal intensity.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of acephate to the peak area of this compound against the concentration of acephate standards.
-
Calculate the concentration of acephate in the sample by interpolating the peak area ratio from the calibration curve.
-
Mechanism of Action and Signaling Pathway
Acephate, like other organophosphate insecticides, exerts its toxic effect by inhibiting the enzyme acetylcholinesterase (AChE).[1][3] AChE is crucial for the proper functioning of the nervous system, as it breaks down the neurotransmitter acetylcholine (ACh) in the synaptic cleft, terminating the nerve signal.[8]
By inhibiting AChE, acephate leads to an accumulation of ACh in the synapse. This results in continuous stimulation of acetylcholine receptors on the postsynaptic neuron, leading to excitotoxicity, paralysis, and ultimately death in insects.[1] Acephate itself is a relatively weak inhibitor of AChE, but it is metabolized in vivo to methamidophos, which is a much more potent inhibitor.
The following diagram illustrates the normal function of a cholinergic synapse and its disruption by an acetylcholinesterase inhibitor like acephate.
Disruption of cholinergic signaling by Acephate.
References
- 1. researchgate.net [researchgate.net]
- 2. savemyexams.com [savemyexams.com]
- 3. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Acephate | C4H10NO3PS | CID 1982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
Acephate-d3 CAS number and molecular weight
This document provides core technical specifications for the isotopically labeled organophosphate insecticide, Acephate-d3. The data presented below is intended for researchers, scientists, and professionals in drug development who require precise information for analytical and research purposes.
This compound serves as an internal standard for the quantification of its unlabeled counterpart, acephate, in various analytical methodologies such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS)[1].
Chemical and Physical Properties
The fundamental chemical identifiers and properties of this compound are summarized in the table below. This information is critical for accurate compound identification, experimental design, and data interpretation.
| Property | Value |
| CAS Number | 2140327-70-2[1][2][][4][5] |
| Molecular Formula | C₄H₇D₃NO₃PS[1] |
| Molecular Weight | 186.18 g/mol [][6][7] |
| Synonyms | Acephate-(acetyl-d3), O,S-Dimethyl N-(acetyl-d3)phosphoramidothioate[] |
References
- 1. caymanchem.com [caymanchem.com]
- 2. Acephate d3 | 2140327-70-2 | QKD32770 | Biosynth [biosynth.com]
- 4. This compound (N-Acetyl-d3) | LGC Standards [lgcstandards.com]
- 5. Acephate D3 (acetyl D3) | LGC Standards [lgcstandards.com]
- 6. Acephate D3 (acetyl D3) | CymitQuimica [cymitquimica.com]
- 7. cdnisotopes.com [cdnisotopes.com]
A Technical Guide to the Synthesis and Isotopic Labeling of Acephate-d3
This technical guide provides a comprehensive overview of the synthesis of Acephate, with a specific focus on the preparation of its deuterated isotopologue, Acephate-d3. This document is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the synthetic methodology and experimental protocols.
Acephate is an organophosphate insecticide that functions by inhibiting acetylcholinesterase, an enzyme crucial for nerve function.[1][2] The isotopically labeled version, this compound, serves as an invaluable internal standard for quantitative analysis in mass spectrometry-based studies, such as pharmacokinetic and metabolic profiling.[1] The introduction of deuterium atoms allows for the differentiation of the labeled compound from its endogenous or unlabeled counterpart.[3]
Synthesis of Acephate
The synthesis of acephate typically involves a two-step process starting from O,O-dimethyl phosphoramidothioate. The first step is an isomerization reaction to form O,S-dimethyl phosphoramidothioate, also known as methamidophos.[4] This is followed by an acylation step to yield the final product, acephate.[5][6]
Several methods for the acylation step have been reported, utilizing reagents such as acetic anhydride or acetyl chloride.[5][6][7] The choice of acylating agent and reaction conditions can influence the yield and purity of the final product.
Isotopic Labeling: Synthesis of this compound
The synthesis of this compound follows the same general pathway as the unlabeled compound. The key difference lies in the use of a deuterated acetylating agent during the acylation step. By using a reagent such as acetyl-d3 chloride, the three deuterium atoms are incorporated into the acetyl group of the acephate molecule.
The following diagram illustrates the general synthesis pathway for this compound from O,S-dimethyl phosphoramidothioate.
Experimental Protocols
The following is a detailed protocol for the synthesis of this compound, adapted from established methods for acephate synthesis.[6]
Materials and Reagents:
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| O,S-Dimethyl phosphoramidothioate | 10265-92-6 | C₂H₈NO₂PS | 157.16 |
| Acetyl-d3 chloride | 19133-90-3 | C₂D₃ClO | 81.52 |
| Chloroform | 67-66-3 | CHCl₃ | 119.38 |
| Hydrochloric acid (for absorption) | 7647-01-0 | HCl | 36.46 |
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas absorption trap (e.g., containing a dilute sodium hydroxide solution to neutralize the evolved hydrogen chloride gas) with O,S-dimethyl phosphoramidothioate and chloroform.
-
Acylation: While stirring the mixture, slowly add acetyl-d3 chloride dropwise from the dropping funnel. Maintain the reaction temperature between 40-50°C. The reaction is exothermic, and cooling may be required to control the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Purification: The crude product can be purified by crystallization. Cool the reaction mixture to 0-5°C to induce crystallization. Collect the solid product by filtration and wash with cold chloroform. The product can be further purified by recrystallization from an appropriate solvent system.
-
Drying: Dry the purified this compound product under vacuum to remove any residual solvent.
The following diagram provides a general workflow for the synthesis and purification of this compound.
Data Presentation
Quantitative Data for Synthesis:
The following table outlines the suggested quantities of reagents for the synthesis of this compound on a laboratory scale.
| Reagent | Molar Ratio | Amount (g) | Moles (mol) |
| O,S-Dimethyl phosphoramidothioate | 1.0 | 15.7 | 0.1 |
| Acetyl-d3 chloride | 1.05 | 8.56 | 0.105 |
| Chloroform (solvent) | - | 100 mL | - |
Expected Product Characteristics:
| Parameter | Expected Value |
| Product | This compound (O,S-Dimethyl-N-(acetyl-d3)phosphoramidothioate) |
| Molecular Formula | C₄H₇D₃NO₃PS |
| Molecular Weight | 186.19 g/mol |
| Theoretical Yield | 18.6 g |
| Isotopic Purity | >98% (dependent on the purity of acetyl-d3 chloride) |
| Appearance | White crystalline solid |
Disclaimer: This guide provides a general protocol. Researchers should always conduct a thorough literature review and risk assessment before performing any chemical synthesis. Reaction conditions may need to be optimized to achieve desired yields and purity. All work should be performed in a properly equipped laboratory with appropriate safety precautions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Acephate Technical Fact Sheet [npic.orst.edu]
- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 4. CA2254516A1 - An improved process for making o,s-dimethyl phosphoramidothioate - Google Patents [patents.google.com]
- 5. bloomtechz.com [bloomtechz.com]
- 6. CN101255174A - Novel process for synthesis of acephate - Google Patents [patents.google.com]
- 7. Synthesis routes of Acephate [benchchem.com]
An In-depth Technical Guide on the Core Mechanism of Action of Acephate-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative analytical chemistry, particularly in chromatography and mass spectrometry, the use of internal standards is paramount for achieving accurate and reproducible results. This is especially critical in complex matrices such as those encountered in food safety, environmental monitoring, and clinical or preclinical studies. This technical guide delves into the core mechanism of action of Acephate-d3, a deuterated analog of the organophosphate insecticide acephate, when employed as an internal standard in analytical methodologies.
The Fundamental Principle: Isotope Dilution Mass Spectrometry
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of the isotope dilution mass spectrometry (IDMS) technique. The underlying principle is that a known quantity of the isotopically labeled analog of the analyte is added to the sample at the earliest stage of the analytical process. This "spiked" sample is then subjected to the entire workflow, including extraction, cleanup, and analysis.
This compound is chemically identical to acephate, with the only distinction being the replacement of three hydrogen atoms with their heavier isotope, deuterium. This subtle alteration in mass does not significantly impact its chemical and physical properties. Consequently, this compound exhibits nearly identical behavior to the native acephate throughout the analytical procedure. Any loss of the analyte during sample preparation or variations in instrument response will affect both the analyte and the internal standard to the same extent.
By measuring the ratio of the signal from the analyte (acephate) to that of the internal standard (this compound), accurate quantification can be achieved, as this ratio remains constant despite variations in sample handling or analytical conditions.
Core Mechanism of Action: Compensation for Analytical Variability
The primary role of this compound as an internal standard is to correct for potential inconsistencies and errors that can arise during the analytical workflow. This compensatory mechanism can be broken down into three key areas:
-
Correction for Analyte Loss During Sample Preparation: The extraction of analytes from complex matrices is often incomplete and can be variable. By introducing this compound at the beginning of the process, any physical loss of acephate during steps like liquid-liquid extraction, solid-phase extraction (SPE), or sample transfer will be mirrored by a proportional loss of this compound. The constant ratio of their signals in the final analysis effectively nullifies this variability.
-
Mitigation of Matrix Effects in Mass Spectrometry: Matrix effects are a significant challenge in LC-MS/MS analysis, where co-eluting endogenous components from the sample matrix can either suppress or enhance the ionization of the target analyte in the mass spectrometer's source. This leads to inaccurate quantification. Since this compound has virtually the same chromatographic retention time and ionization characteristics as acephate, it experiences the same degree of ion suppression or enhancement. Therefore, the ratio of their signals remains unaffected, providing a reliable measure of the analyte's concentration. For instance, in the analysis of pesticides in rice, acephate has been observed to exhibit signal amplification due to matrix effects.[1] The use of a deuterated internal standard helps to correct for such matrix-induced variations.
-
Compensation for Instrumental Variability: Fluctuations in the performance of the analytical instrument, such as variations in injection volume or detector response, can introduce errors in quantification. As both acephate and this compound are analyzed simultaneously, any such instrumental drift will affect both compounds equally, thus preserving the accuracy of the calculated analyte concentration based on their signal ratio.
Data Presentation: Quantitative Performance Metrics
The effectiveness of an internal standard is demonstrated through validation experiments that assess parameters such as recovery, precision, and linearity. The use of isotopically labeled internal standards in combination with HPLC-MS/MS provides a high degree of selectivity and precision.[2]
| Parameter | Matrix | Method | Acephate | Acephate with Isotopically Labeled Internal Standard | Reference |
| Extraction Efficiency | Human Urine | Lyophilization, Dichloromethane Extraction | 52-63% | Not explicitly separated, but relative recovery is high | [2] |
| Relative Recovery | Human Urine | HPLC-MS/MS | - | Approximately 100% | [2] |
| Precision (RSD) | Human Urine | HPLC-MS/MS | - | < 18% | [2] |
| Limit of Detection (LOD) | Human Urine | HPLC-MS/MS | - | 0.001-0.282 ng/mL | [2] |
| Matrix Effect | Rice | LC/MS/MS | Signal Amplification (Positive Value) | Compensated by IS | [1] |
Table 1: Performance Metrics for Acephate Analysis
Experimental Protocols
A typical workflow for the analysis of acephate in a food matrix, such as a fruit or vegetable, using this compound as an internal standard involves the following key steps. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a commonly employed sample preparation technique for pesticide residue analysis in food.
1. Sample Preparation (QuEChERS Method)
-
Homogenization: A representative portion of the sample (e.g., 10-15 g) is homogenized.
-
Internal Standard Spiking: A known amount of this compound solution is added to the homogenized sample.
-
Extraction: Acetonitrile is added to the sample, followed by vigorous shaking to extract the analytes.
-
Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation between the aqueous and organic layers. The sample is shaken and centrifuged.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a tube containing a sorbent material (e.g., primary secondary amine - PSA) to remove interfering matrix components. The tube is vortexed and centrifuged.
-
Final Extract: The resulting supernatant is the final extract ready for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Chromatographic Separation: The extract is injected into a liquid chromatography system, typically with a C18 column, to separate acephate and this compound from other components.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for both acephate and this compound to ensure high selectivity and sensitivity.
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) | Collision Energy (eV) |
| Acephate | 184.1 | 143.0 | 125.1 | 8 / 18 |
| This compound | 187.1 | 146.0 | 128.1 | (Typically optimized to be similar to acephate) |
Table 2: Example MRM Transitions for Acephate and this compound (Note: Optimal collision energies may vary between instruments).[3]
Mandatory Visualization
Below are Graphviz diagrams illustrating key aspects of the use of this compound as an internal standard.
Caption: Experimental workflow for acephate analysis using this compound.
Caption: Logical relationship of error compensation by this compound.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the accurate quantification of acephate in complex samples. Its core mechanism of action lies in its ability to mimic the behavior of the native analyte throughout the entire analytical process. This allows for the effective compensation of analyte loss during sample preparation, mitigation of matrix effects in mass spectrometry, and correction for instrumental variability. For researchers, scientists, and drug development professionals, the implementation of deuterated internal standards like this compound is a critical component in generating high-quality, defensible quantitative data.
References
In-Depth Technical Guide: Physical and Chemical Characteristics of Acephate-d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Acephate-d3, a deuterated isotopologue of the organophosphate insecticide Acephate. This document is intended to serve as a critical resource for researchers engaged in analytical chemistry, environmental monitoring, and toxicology studies. This compound is primarily utilized as an internal standard for the precise quantification of acephate in various matrices by gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1]
Core Physical and Chemical Properties
The fundamental physicochemical characteristics of this compound are summarized below. These properties are essential for developing analytical methods, understanding its environmental fate, and ensuring proper handling and storage.
| Property | Value | Reference |
| Formal Name | N-acetyl-d3-phosphoramidothioic acid, O,S-dimethyl ester | [1] |
| Molecular Formula | C₄H₇D₃NO₃PS | [1][2] |
| Formula Weight | 186.2 g/mol | [1] |
| CAS Number | 2140327-70-2 | [1][2] |
| Appearance | Solid | [1] |
| Purity | ≥99% deuterated forms (d1-d3) | [1] |
| Solubility | Soluble in Chloroform, DMSO, and Water | [1] |
| SMILES | O=C(C([2H])([2H])[2H])NP(OC)(SC)=O | [1] |
| InChI | InChI=1S/C4H10NO3PS/c1-4(6)5-9(7,8-2)10-3/h1-3H3,(H,5,6,7)/i1D3 | [1] |
| InChIKey | YASYVMFAVPKPKE-FIBGUPNXSA-N | [1] |
Note: The non-deuterated form, Acephate, is described as a white or transparent solid, or colorless crystals, with a strong mercaptan-like odor.[3][4]
Biological Activity and Mechanism of Action of Acephate
While this compound's primary role is as an analytical standard, the biological activity of its non-deuterated counterpart, Acephate, provides crucial context for its application in toxicological and environmental studies. Acephate is an organophosphate insecticide that functions by inhibiting the enzyme acetylcholinesterase (AChE).[1][3] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, causing continuous nerve stimulation, which is lethal to insects.[3] Acephate itself is a weak inhibitor of acetylcholinesterase; however, it is metabolized in insects, plants, and animals to methamidophos, a more potent AChE inhibitor.[3]
In studies on rats, acephate has been shown to increase blood glucose, plasma corticosterone, and hepatic glycogen levels, while decreasing the activity of hepatic glucose-6-phosphate dehydrogenase (G6PDH) and adrenal cortisol levels.[1]
References
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis, particularly within the demanding realm of drug development and clinical research, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC), has emerged as a powerful tool for the sensitive and selective quantification of analytes in complex biological matrices. However, the inherent variability in sample preparation, instrument response, and matrix effects can pose significant challenges to data reliability. This technical guide delves into the core principles and practical applications of deuterated internal standards, the undisputed gold standard for mitigating these challenges and achieving robust and defensible quantitative data.
The Principle of Isotope Dilution Mass Spectrometry
At the heart of using deuterated internal standards is the principle of isotope dilution mass spectrometry (IDMS). This technique relies on the addition of a known quantity of an isotopically labeled version of the analyte of interest to the sample at the earliest stage of the analytical workflow. Deuterated internal standards are chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium (²H).
This seemingly subtle modification is the key to their effectiveness. Because the deuterated standard and the native analyte are chemically indistinguishable, they exhibit virtually identical behavior throughout the entire analytical process, including extraction, chromatography, and ionization. Any sample loss or variation in instrument response will affect both the analyte and the internal standard to the same extent. Consequently, by measuring the ratio of the mass spectrometric signal of the analyte to that of the deuterated internal standard, accurate quantification can be achieved, as this ratio remains constant regardless of variations in the analytical process.
Figure 1: Conceptual workflow of isotope dilution mass spectrometry.
Advantages of Deuterated Internal Standards
The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs:
-
Correction for Matrix Effects: Biological matrices like plasma, urine, and tissue are complex mixtures of endogenous compounds that can interfere with the ionization of the analyte in the mass spectrometer, leading to ion suppression or enhancement. Since the deuterated internal standard co-elutes with the analyte and has the same ionization properties, it experiences the same matrix effects, allowing for accurate correction.
-
Compensation for Sample Loss: During multi-step sample preparation procedures, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, some amount of the analyte may be lost. The deuterated internal standard, being chemically identical, will be lost to the same extent, ensuring that the analyte-to-internal-standard ratio remains constant.
-
Improved Accuracy and Precision: By correcting for variations in sample preparation and instrument response, deuterated internal standards significantly improve the accuracy (closeness to the true value) and precision (reproducibility) of the quantitative results. This is crucial for regulatory submissions and clinical decision-making.
-
Enhanced Method Robustness: Methods employing deuterated internal standards are generally more robust and less susceptible to minor variations in experimental conditions, leading to more reliable and transferable assays.
Quantitative Data Presentation
The impact of using deuterated internal standards on assay performance is evident in the validation data of bioanalytical methods. The following tables summarize the performance characteristics of a validated LC-MS/MS method for the simultaneous quantification of five immunosuppressive drugs using their respective deuterated internal standards.
Table 1: Linearity and Lower Limits of Quantification (LLOQ)
| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) |
| Cyclosporine A | 2.0 - 1250 | 2.0 |
| Tacrolimus | 0.5 - 42.2 | 0.5 |
| Sirolimus | 0.6 - 49.2 | 0.6 |
| Everolimus | 0.5 - 40.8 | 0.5 |
| Mycophenolic Acid | 10 - 7500 | 10 |
Table 2: Intra-Assay Precision and Accuracy
| Analyte | Concentration (ng/mL) | Precision (CV%) | Accuracy (%) |
| Cyclosporine A | 5 | 5.2 | 108 |
| 50 | 3.1 | 102 | |
| 500 | 2.5 | 101 | |
| Tacrolimus | 1 | 6.8 | 105 |
| 10 | 4.2 | 101 | |
| 30 | 3.8 | 99 | |
| Sirolimus | 1.2 | 7.1 | 106 |
| 12 | 4.5 | 102 | |
| 35 | 4.1 | 100 | |
| Everolimus | 1 | 6.5 | 104 |
| 10 | 4.0 | 101 | |
| 30 | 3.7 | 99 | |
| Mycophenolic Acid | 20 | 4.8 | 103 |
| 200 | 2.9 | 101 | |
| 2000 | 2.1 | 100 |
Table 3: Inter-Assay Precision and Accuracy
| Analyte | Concentration (ng/mL) | Precision (CV%) | Accuracy (%) |
| Cyclosporine A | 5 | 6.1 | 109 |
| 50 | 4.0 | 103 | |
| 500 | 3.2 | 102 | |
| Tacrolimus | 1 | 7.9 | 107 |
| 10 | 5.1 | 102 | |
| 30 | 4.5 | 100 | |
| Sirolimus | 1.2 | 8.2 | 108 |
| 12 | 5.5 | 103 | |
| 35 | 4.9 | 101 | |
| Everolimus | 1 | 7.5 | 106 |
| 10 | 4.8 | 102 | |
| 30 | 4.3 | 100 | |
| Mycophenolic Acid | 20 | 5.6 | 104 |
| 200 | 3.5 | 102 | |
| 2000 | 2.8 | 101 |
Experimental Protocols
The following is a detailed protocol for the extraction and analysis of immunosuppressants from whole blood using deuterated internal standards, based on the method by Buchwald et al. (2012).[1]
4.1. Materials and Reagents
-
Whole blood samples
-
Deuterated internal standards for each analyte (in methanol)
-
Zinc sulfate solution (0.2 M in water)
-
Acetonitrile
-
Methanol
-
Formic acid
-
Ammonium formate
-
Water (LC-MS grade)
-
Solid-phase extraction (SPE) cartridges
4.2. Sample Preparation
-
Spiking: To 50 µL of whole blood sample, add 50 µL of the internal standard working solution (containing a known concentration of each deuterated internal standard).
-
Lysis and Protein Precipitation: Add 100 µL of zinc sulfate solution to the sample, vortex for 10 seconds to lyse the red blood cells. Then, add 200 µL of acetonitrile, vortex for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 13,000 x g for 5 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
4.3. LC-MS/MS Analysis
-
Chromatographic Separation:
-
LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium formate.
-
Gradient: A suitable gradient program to achieve separation of the analytes.
-
Flow Rate: Appropriate for the column dimensions.
-
Injection Volume: Typically 10-20 µL.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-to-product ion transitions for each analyte and its deuterated internal standard.
-
Data Acquisition: Acquire data using the instrument's software.
-
4.4. Data Analysis
-
Peak Integration: Integrate the peak areas for the analyte and the deuterated internal standard for each sample, calibrator, and quality control sample.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the deuterated internal standard.
-
Calibration Curve Construction: Generate a calibration curve by plotting the response ratio of the calibrators against their known concentrations. Use a linear regression model with appropriate weighting.
-
Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their response ratios onto the calibration curve.
Mandatory Visualizations
Figure 2: Comprehensive LC-MS/MS workflow using deuterated internal standards.
Figure 3: Logical relationship of variation compensation by deuterated IS.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry, particularly for applications demanding the highest levels of accuracy and precision. Their ability to mimic the behavior of the target analyte throughout the analytical process provides a robust solution to the challenges of sample loss and matrix effects. For researchers, scientists, and drug development professionals, a thorough understanding and proper implementation of deuterated internal standards are critical for generating reliable quantitative data that can withstand scientific and regulatory scrutiny. This technical guide provides a foundational understanding and practical framework for the successful application of this gold-standard technique.
References
Acephate-d3 safety data sheet and handling precautions
An In-depth Technical Guide to the Safe Handling of Acephate-d3
This guide provides comprehensive safety data and handling precautions for this compound, intended for researchers, scientists, and professionals in drug development. This compound is the deuterated form of Acephate, an organophosphate insecticide.[1] It is primarily used as an internal standard for the quantification of Acephate in analytical testing, such as by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] The toxicological and safety data for Acephate are considered directly applicable to this compound, as the deuteration is unlikely to alter its primary chemical reactivity or biological effects.[1]
GHS Hazard Identification and Classification
Acephate is classified as harmful if swallowed and may cause damage to organs through prolonged or repeated exposure.[3]
Table 1: GHS Classification for Acephate | Category | Classification | Pictogram | Signal Word | Hazard Statement | | --- | --- | --- | --- | --- | | Acute Toxicity, Oral | Category 4[3][4][5] |
ngcontent-ng-c4139270029="" class="ng-star-inserted">| Warning[6] | H302: Harmful if swallowed[4][6][7] | | Specific Target Organ Toxicity (Repeated Exposure) | Category 1[3] |
| Danger[3] | Causes damage to organs through prolonged or repeated exposure[3] |
Precautionary Statements: [4][5]
-
Prevention:
-
Response:
-
Disposal:
-
P501: Dispose of contents/container in accordance with local/regional/national/international regulations.[4]
-
Handling and Safety Precautions
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure.
-
Respiratory Protection: For operations where dust may be generated, wear an approved respirator.[7] A positive pressure air-supplied respirator is recommended if there is a potential for uncontrolled release.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., plastic, rubber, neoprene, or PVC).[3][7] Always wash the outside of gloves before removing them.[8]
-
Eye Protection: Use safety goggles with side protection or other protective eyewear.[9][10]
-
Skin and Body Protection: Wear a long-sleeved shirt, long pants, shoes with socks, and a lab coat or apron to prevent skin contact.[3][10]
Safe Handling and Storage
-
Handling: Use only in a well-ventilated area.[8][11] Avoid creating dust.[7][9] Do not eat, drink, or smoke when handling the product.[7] Wash hands thoroughly before breaks and after work.[9]
-
Storage: Store in the original, tightly closed container in a cool, dry, and well-ventilated place.[7][8] Keep away from food, drink, animal feedingstuffs, and incompatible materials like strong oxidizers and alkaline substances.[8][9] Store in a secured area away from children and animals.[3]
Emergency Procedures
First Aid Measures
Acephate is a cholinesterase inhibitor.[10][12] Atropine is an antidote.[8]
-
If Swallowed: Rinse mouth. Call a physician or Poison Control Center immediately.[4][9] Do not induce vomiting unless instructed to do so by a medical professional.
-
If Inhaled: Move the person to fresh air.[9] If breathing has stopped or is irregular, administer artificial respiration and seek immediate medical attention.[10]
-
On Skin: Remove contaminated clothing immediately.[8][9] Wash skin thoroughly with soap and water.
-
In Eyes: Hold eye open and rinse cautiously with water for several minutes.[9] Remove contact lenses, if present, after the first few minutes and continue rinsing. Seek medical advice if irritation persists.[9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[9][10]
-
Hazards from Combustion: Heating to decomposition can produce toxic fumes, including oxides of nitrogen, phosphorus, and sulfur.[9][11]
-
Protective Equipment: Firefighters should wear full protective clothing and self-contained breathing apparatus (SCBA).[9][10]
Accidental Release Measures
-
Personal Precautions: Avoid contact with skin, eyes, and clothing.[9] Do not breathe dust.[9]
-
Environmental Precautions: Prevent the substance from entering drains, surface water, or soil.[9][10]
-
Cleanup: Sweep or vacuum up the spilled material and place it in a suitable, labeled container for disposal.[10][11] Moisten the material first to prevent dusting if appropriate.[11]
Physical and Chemical Properties
Table 2: Physical and Chemical Properties of this compound and Acephate | Property | Value | Source | | --- | --- | --- | | Chemical Formula | C₄H₇D₃NO₃PS |[2] | | Molecular Weight | 186.2 g/mol |[2] | | Appearance | White solid / Colorless crystals |[2][13][14] | | Odor | Pungent, like sulfur or rotten cabbage |[8][13] | | Density | 1.35 g/cm³ at 20 °C |[6][9] | | Melting Point | 88–90 °C |[6] | | Solubility | Soluble in water (79-83.5 g/100 mL), chloroform, and DMSO.[2][6][13] | | Vapor Pressure | 1.7 x 10⁻⁶ mmHg at 24 °C |[13] |
Toxicological Information
Acephate acts as a weak acetylcholinesterase inhibitor.[13] Its toxicity is partly attributed to its metabolism into methamidophos, which is a more potent inhibitor.[13]
Table 3: Acute Toxicity Data for Acephate
| Route | Species | Value | Source |
|---|---|---|---|
| Oral LD₅₀ | Male Rat | 945 mg/kg | [2] |
| Oral LD₅₀ | Female Rat | 866 mg/kg | [2] |
| Oral LD₅₀ | Rat (general) | 500-1000 mg/kg | [4][12] |
| Dermal LD₅₀ | Rat | >2000 mg/kg |
| Inhalation LC₅₀ | Rat (4-hour) | >15 mg/L |[13] |
-
Carcinogenicity: The U.S. EPA has classified acephate as a Group C, or possible human carcinogen, based on an increased incidence of liver tumors in female mice.[11][12][15]
-
Reproductive Toxicity: In one study, a no-observable-effect level (NOEL) was not established, with effects like low pregnancy rates and decreased numbers of live fetuses observed at all tested doses (50 ppm and higher).[12]
-
Symptoms of Exposure: Acute overexposure can lead to symptoms of cholinesterase inhibition, including headache, dizziness, nausea, vomiting, abdominal cramps, blurred vision, excessive salivation, and sweating.[12] Severe poisoning can result in convulsions, unconsciousness, and death.[15]
Experimental Protocols
Detailed, step-by-step experimental protocols for the toxicological assessment of this compound are not available within the initial search results. The provided information cites the results of such studies (e.g., LD₅₀ values) rather than the full methodologies. However, the types of experiments conducted are standard toxicological assays.
For instance, the determination of an Oral LD₅₀ value typically involves the following general workflow:
-
Animal Model Selection: A specific strain and sex of a laboratory animal (e.g., Wistar rats) is chosen.
-
Dose-Ranging Study: Preliminary studies are conducted with a small number of animals to determine the approximate range of doses that cause mortality.
-
Main Study: Several groups of animals are administered single, escalating doses of the test substance (Acephate) via oral gavage. A control group receives only the vehicle (e.g., water or corn oil).
-
Observation: Animals are observed for a set period (typically 14 days) for signs of toxicity and mortality. Body weight and clinical signs are recorded regularly.
-
Necropsy: At the end of the study, all animals are euthanized and a gross necropsy is performed to identify any target organ effects.
-
Statistical Analysis: The mortality data is analyzed using statistical methods (e.g., Probit analysis) to calculate the LD₅₀, which is the dose estimated to be lethal to 50% of the test population.
Safety and Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of a chemical substance like this compound from receipt to disposal.
Caption: Figure 1. A generalized workflow for handling hazardous chemicals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. domyown.com [domyown.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. echemi.com [echemi.com]
- 6. Acephate - Wikipedia [en.wikipedia.org]
- 7. indofil.com [indofil.com]
- 8. labelsds.com [labelsds.com]
- 9. carlroth.com [carlroth.com]
- 10. hpmindia.com [hpmindia.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. beyondpesticides.org [beyondpesticides.org]
- 13. Acephate Technical Fact Sheet [npic.orst.edu]
- 14. Acephate | C4H10NO3PS | CID 1982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. unitedchemicals.in [unitedchemicals.in]
The Principle of Isotope Dilution Mass Spectrometry in the Analysis of Acephate Using Acephate-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core principles of Isotope Dilution Mass Spectrometry (IDMS) and its application in the quantitative analysis of the organophosphate insecticide, acephate, using its deuterated stable isotope, Acephate-d3, as an internal standard. This document details the underlying theory, experimental workflows, and data interpretation, offering a comprehensive resource for professionals in analytical chemistry and drug development.
Core Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a highly accurate and precise analytical technique for the quantification of chemical substances. The fundamental principle of IDMS involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample containing the native (unlabeled) analyte. In this case, this compound, which is chemically identical to acephate but contains three deuterium atoms in place of three hydrogen atoms, serves as the internal standard.
The key to the accuracy of IDMS lies in the fact that the isotopically labeled standard is assumed to behave identically to the native analyte throughout the entire analytical process, including extraction, cleanup, and ionization in the mass spectrometer. Any sample loss or variation in instrument response will affect both the native analyte and the internal standard equally. Therefore, by measuring the ratio of the mass spectrometric signal of the native analyte to that of the isotopically labeled internal standard, an accurate quantification of the original concentration of the analyte in the sample can be achieved, irrespective of sample losses during preparation.
The concentration of the analyte is calculated based on the following principle: the final ratio of the isotopes in the mixture is a direct function of the initial amounts of the analyte in the sample and the added internal standard.
Experimental Workflow for Acephate Analysis using IDMS
The analysis of acephate in various matrices using IDMS with this compound as an internal standard typically involves sample preparation, chromatographic separation, and mass spectrometric detection.
Caption: Experimental workflow for the quantitative analysis of acephate using Isotope Dilution Mass Spectrometry (IDMS) with this compound.
Detailed Experimental Protocols
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is widely used for the extraction of pesticide residues from food samples.[1][2][3][4]
-
Homogenization: Homogenize a representative portion of the food sample (e.g., 10-15 g of fruit or vegetable).
-
Spiking: Add a known volume of a standard solution of this compound to the homogenized sample.
-
Extraction:
-
Add acetonitrile to the sample in a centrifuge tube.
-
Add a salt mixture, typically containing magnesium sulfate (MgSO₄) and sodium chloride (NaCl) or sodium acetate (NaOAc), to induce phase separation.[1]
-
Shake vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube to separate the acetonitrile layer from the aqueous and solid phases.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take an aliquot of the acetonitrile supernatant.
-
Add a d-SPE sorbent mixture. For acephate, a combination of primary secondary amine (PSA) to remove organic acids and C18 to remove non-polar interferences is common.[5]
-
Vortex and centrifuge.
-
-
Final Extract: The resulting supernatant is ready for LC-MS/MS analysis.
Solid-Phase Extraction is a common technique for the extraction and pre-concentration of analytes from liquid samples like water.[6][7][8]
-
Sample Preparation: Filter the water sample to remove any particulate matter.
-
Spiking: Add a known amount of this compound internal standard to the water sample.
-
SPE Cartridge Conditioning: Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.[6][7]
-
Sample Loading: Pass the spiked water sample through the conditioned SPE cartridge. The acephate and this compound will be retained on the sorbent.
-
Washing: Wash the cartridge with a weak solvent (e.g., water) to remove any unretained impurities.
-
Elution: Elute the retained analytes from the cartridge using a small volume of a strong organic solvent (e.g., acetonitrile or methylene chloride).[7]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
Data Presentation: Quantitative Performance
The use of this compound in IDMS provides high accuracy and precision for the quantification of acephate. The following tables summarize typical quantitative data obtained from various studies.
Table 1: Recovery and Precision of Acephate Analysis in Different Matrices
| Matrix | Extraction Method | Fortification Level (ng/g) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference(s) |
| Human Urine | Lyophilization & Dichloromethane Extraction | 10 | ~100 | < 18 | [9][10] |
| Human Urine | Lyophilization & Dichloromethane Extraction | 100 | ~100 | < 18 | [9][10] |
| Rice | QuEChERS | 10 | 70-120 | < 20 | [11] |
| Rice | QuEChERS | 100 | 70-120 | < 20 | [11] |
| Brinjal | QuEChERS | 10 | 76.6 - 97.3 | 3.3 - 11.8 | |
| Okra | QuEChERS | 10 | 81.6 - 99.5 | 3.2 - 11.8 |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Acephate
| Matrix | Analytical Method | LOD (ng/mL or mg/kg) | LOQ (ng/mL or mg/kg) | Reference(s) |
| Human Urine | HPLC-MS/MS | 0.001 - 0.282 ng/mL | Not Specified | [9][10] |
| Water | LC-MS/MS | 0.33 - 8.13 ng/L | 1.09 - 26.84 ng/L | [12] |
| Brinjal & Okra | GC-MS | 0.003 mg/kg | 0.01 mg/kg |
Mechanism of Action: Cholinergic Signaling Pathway Disruption
Acephate is an organophosphate insecticide that exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[13][14][15] AChE is crucial for the normal functioning of the nervous system, where it is responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[13][15]
Caption: Disruption of the cholinergic signaling pathway by acephate through the inhibition of acetylcholinesterase (AChE).
The inhibition of AChE by acephate leads to an accumulation of acetylcholine in the synaptic cleft.[13][15] This results in the continuous stimulation of cholinergic receptors on the postsynaptic neuron, leading to hyper-excitation of the nervous system and ultimately causing the toxic effects observed in insects and other organisms.[14]
Conclusion
The use of this compound as an internal standard in Isotope Dilution Mass Spectrometry offers a robust, highly accurate, and precise method for the quantitative analysis of acephate in a variety of complex matrices. This technical guide has provided a comprehensive overview of the core principles, detailed experimental protocols for common sample types, a summary of expected quantitative performance, and an illustration of the biochemical mechanism of action of acephate. By leveraging the principles of IDMS, researchers and scientists can achieve reliable and high-quality data essential for regulatory compliance, environmental monitoring, and drug development.
References
- 1. shimisanj.com [shimisanj.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. QuEChERS sample preparation approach for mass spectrometric analysis of pesticide residues in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. QuEChERS Sample Preparation Approach for Mass Spectrometric Analysis of Pesticide Residues in Foods | Springer Nature Experiments [experiments.springernature.com]
- 5. labsertchemical.com [labsertchemical.com]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Multiresidue Method for Determination of 67 Pesticides in Water Samples Using Solid-Phase Extraction with Centrifugation and Gas Chromatography-Mass Spectrometry [scirp.org]
- 9. Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Acephate-d3: A Technical Guide to Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Acephate-d3 in various organic solvents. This compound is the deuterated form of Acephate, an organophosphate insecticide. In analytical and research settings, this compound is often used as an internal standard for the quantification of Acephate in various matrices.[1][2] Understanding its solubility is critical for sample preparation, standard solution preparation, and the development of analytical methods.
Quantitative Solubility Data of Acephate
The following tables summarize the quantitative solubility of Acephate in a range of organic solvents. This data is essential for selecting appropriate solvents for stock solutions, extractions, and chromatographic analyses.
Table 1: Solubility of Acephate in Various Organic Solvents at 25°C
| Solvent | Solubility ( g/100 mL) |
| Acetone | 15.1[4][5] |
| Ethanol | >10.0[4][5] |
| Methanol | 5.75[4] |
| Ethyl Acetate | 3.5[4][5] |
| Benzene | 1.6[4][5] |
| Hexane | <0.1[4][5] |
Table 2: Temperature-Dependent Solubility of Acephate in Selected Solvents
| Temperature (K) | Dichloromethane (mole fraction) | Acetone (mole fraction) | Ethyl Acetate (mole fraction) | 2-Propanol (mole fraction) |
| 292.90 | 0.1989 | 0.1033 | 0.0455 | 0.0388 |
| 297.80 | 0.2311 | 0.1198 | 0.0532 | 0.0453 |
| 302.70 | 0.2678 | 0.1389 | 0.0621 | 0.0528 |
| 307.60 | 0.3101 | 0.1612 | 0.0724 | 0.0615 |
| 312.50 | 0.3582 | 0.1871 | 0.0843 | 0.0716 |
| 317.40 | 0.4131 | 0.2173 | 0.0980 | 0.0833 |
| 322.30 | 0.4759 | 0.2524 | 0.1139 | 0.0968 |
| 327.60 | 0.5543 | 0.2967 | 0.1339 | 0.1139 |
Data sourced from a study on the solubility of Acephate in different solvents from (292.90 to 327.60) K.[6]
Experimental Protocol for Solubility Determination
The following methodology outlines a common procedure for determining the solubility of a compound like Acephate in organic solvents using a laser-monitoring observation technique.[6] This method is based on the synthetic method where a solid-liquid mixture of known composition is heated until the solid phase disappears.
Materials:
-
Acephate (purified)
-
Selected organic solvents (analytical grade, dehydrated)
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic bath
-
Laser-monitoring system
-
Precision balance
Procedure:
-
Sample Preparation: A known mass of Acephate and the selected solvent are weighed and added to the jacketed glass vessel.
-
Heating and Dissolution: The solution is heated at a constant rate while being continuously stirred. The temperature is controlled by the thermostatic bath.
-
Laser Monitoring: A laser beam is passed through the solution, and the light transmission is monitored. As the solid dissolves, the light transmission increases.
-
Equilibrium Point Determination: The temperature at which the last solid particle disappears, indicated by a sharp increase to maximum light transmission, is recorded as the equilibrium temperature for that specific composition.
-
Data Collection: The experiment is repeated with different compositions of Acephate and solvent to determine the solubility over a range of temperatures.
-
Data Correlation: The experimental solubility data is then correlated with a semi-empirical equation to model the solubility curve.
Visualizing Experimental and Analytical Workflows
Diagrams are crucial for representing complex scientific processes. Below are Graphviz diagrams illustrating a typical workflow for solubility determination and a general analytical workflow for this compound.
Caption: Workflow for Determining this compound Solubility.
Caption: Analytical Workflow for Acephate using this compound.
This guide provides foundational knowledge on the solubility of this compound, leveraging data from its non-deuterated form. The experimental and analytical workflows presented offer a practical framework for researchers in the field. For specific applications, it is always recommended to perform in-house solubility tests to confirm these findings.
References
Methodological & Application
Application Note: Quantification of Acephate in Food Matrices using LC-MS/MS and Acephate-d3
Abstract
This application note details a robust and sensitive method for the quantification of acephate in various food matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure and utilizes Acephate-d3 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision by correcting for matrix effects and procedural losses. The method has been validated according to SANTE guidelines, demonstrating excellent performance in terms of linearity, recovery, precision, and sensitivity, making it suitable for routine monitoring and regulatory compliance testing.
Introduction
Acephate is a widely used organophosphate insecticide for controlling pests on a variety of agricultural crops, including fruits and vegetables.[1] Due to its potential risks to human health, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for acephate in food products.[2][3] Therefore, sensitive and reliable analytical methods are crucial for monitoring its presence in the food supply.
Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is the preferred technique for pesticide analysis due to its high selectivity, sensitivity, and applicability to a wide range of compounds. The primary challenge in analyzing pesticide residues in complex food matrices is the "matrix effect," where co-extracted components can suppress or enhance the analyte signal, leading to inaccurate quantification.[4] The use of a stable isotope-labeled internal standard, such as this compound, which co-elutes with the analyte and behaves similarly during extraction and ionization, is the most effective way to compensate for these effects.
This note provides a comprehensive protocol for the extraction, separation, and quantification of acephate in diverse food matrices, validated to meet stringent regulatory performance criteria.[5]
Experimental
2.1 Materials and Reagents
-
Standards: Acephate (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%).
-
Solvents: LC-MS grade acetonitrile, methanol, and water.
-
Reagents: Formic acid (≥98%), anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium acetate (NaOAc).
-
QuEChERS Kits: Pre-packaged extraction salts (e.g., 4 g MgSO₄, 1 g NaCl) and dispersive solid-phase extraction (dSPE) tubes containing primary secondary amine (PSA) and MgSO₄. Kits may be adapted for different matrices (e.g., with C18 for fatty matrices).[6]
2.2 Instrumentation
-
LC System: A UHPLC or HPLC system capable of binary gradient elution (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC).[7]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Sciex QTRAP, Agilent 6400 Series, Waters Xevo TQ).[7][8]
-
Sample Preparation: High-speed homogenizer, refrigerated centrifuge, vortex mixer, analytical balance.
2.3 Standard Preparation
-
Stock Solutions (1000 µg/mL): Prepare individual stock solutions of acephate and this compound in acetonitrile. Store at -20°C.
-
Intermediate Solutions: Prepare working standard solutions by serial dilution of the stock solutions in acetonitrile.
-
Internal Standard (IS) Working Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100, 200 ng/mL) by spiking appropriate amounts of the acephate working solution into blank matrix extract or solvent.[9] Each standard must contain a constant concentration of the IS (e.g., 50 ng/mL). Matrix-matched calibration is recommended to mitigate matrix effects.[4]
2.4 Sample Preparation (QuEChERS Protocol) The AOAC Official Method 2007.01 or EN 15662 are common buffered QuEChERS procedures.[7][10]
-
Homogenization: Weigh 10-15 g of a representative, homogenized food sample into a 50 mL centrifuge tube.[11][12] For dry samples like cereals, add an appropriate amount of water to rehydrate before extraction.
-
Spiking: Add a defined volume of the this compound IS working solution to each sample, blank, and quality control (QC) sample.
-
Extraction: Add 10-15 mL of 1% acetic acid in acetonitrile to the tube. Cap and shake vigorously for 1 minute.[11]
-
Salting-Out: Add the QuEChERS extraction salt packet (e.g., 4 g MgSO₄ and 1 g NaCl, or 6 g MgSO₄ and 1.5 g NaOAc).[6] Immediately cap and shake vigorously for 1 minute.
-
Centrifugation: Centrifuge the tube at ≥3000 rcf for 5 minutes.[11]
-
Dispersive SPE Cleanup (dSPE): Transfer an aliquot (e.g., 1 mL) of the upper acetonitrile layer into a 2 mL dSPE tube containing PSA sorbent and anhydrous MgSO₄.
-
Final Centrifugation: Vortex the dSPE tube for 30 seconds and centrifuge at high speed for 2-5 minutes.
-
Analysis: Transfer the final extract into an autosampler vial for LC-MS/MS analysis. Dilution with water may be necessary to improve the peak shape of early-eluting polar compounds like acephate.[7]
2.5 LC-MS/MS Method Parameters The following tables outline the typical starting conditions for the analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
|---|---|
| Column | C18 Reverse Phase (e.g., 100 x 2.1 mm, <2 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol/Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 2 - 10 µL |
| Column Temp. | 40 °C |
| Gradient | Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM)[7] |
| Ion Spray Voltage | +4500 to +5500 V |
| Source Temp. | 400 - 550 °C |
| Nebulizer Gas | 40 - 60 psi |
| Drying Gas | 40 - 60 psi |
| Collision Gas | Nitrogen or Argon |
| Dwell Time | 20 - 100 ms |
Table 3: Optimized MRM Transitions for Acephate and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (ms) | CE (eV) | Polarity | Use |
|---|---|---|---|---|---|---|
| Acephate | 184.0 | 143.0 | 50 | 15 | Positive | Quantifier[13] |
| Acephate | 184.0 | 95.0 | 50 | 25 | Positive | Qualifier |
| This compound | 187.0 | 146.0 | 50 | 15 | Positive | Internal Std. |
Results and Data Presentation
Method performance was evaluated across several food matrices (e.g., tomato, rice, spinach). All validation parameters were assessed according to SANTE/11312/2021 guidelines.[14]
3.1 Linearity Linearity was assessed using matrix-matched calibration curves ranging from 1 to 200 ng/mL. The method demonstrated excellent linearity with a coefficient of determination (R²) > 0.99 for all matrices tested.[14]
Table 4: Linearity of Acephate in Different Matrices
| Matrix | Calibration Range (ng/mL) | Regression Equation | R² |
|---|---|---|---|
| Solvent | 1 - 200 | y = 0.025x + 0.003 | 0.9995 |
| Tomato | 1 - 200 | y = 0.021x + 0.005 | 0.9989 |
| Rice | 1 - 200 | y = 0.019x + 0.002 | 0.9991 |
3.2 Accuracy (Recovery) and Precision (RSD) Accuracy and precision were determined by analyzing blank matrix samples spiked at three concentration levels (n=5). The use of the this compound internal standard ensured high accuracy. Mean recoveries were within the acceptable range of 70-120%, with relative standard deviations (RSD) below 15%.[5]
Table 5: Recovery and Precision Data for Acephate
| Matrix | Spiking Level (µg/kg) | Mean Recovery (%) | RSD (%) |
|---|---|---|---|
| Tomato | 10 (LOQ) | 95.4 | 8.2 |
| 50 | 98.2 | 5.5 | |
| 100 | 101.5 | 4.1 | |
| Rice | 10 (LOQ) | 91.3 | 11.4 |
| 50 | 96.8 | 7.8 | |
| 100 | 99.2 | 6.3 | |
| Spinach | 10 (LOQ) | 88.7 | 12.1 |
| 50 | 94.5 | 8.9 |
| | 100 | 97.1 | 7.0 |
3.3 Sensitivity: LOD and LOQ The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were established based on signal-to-noise ratios (S/N) of 3 and 10, respectively, from spiked blank matrix samples.[15]
Table 6: Method Detection and Quantitation Limits
| Matrix | LOD (µg/kg) | LOQ (µg/kg) |
|---|---|---|
| Tomato | 2.5 | 10 |
| Rice | 3.0 | 10 |
| Spinach | 3.5 | 10 |
Protocols
Protocol 1: Sample Extraction and Cleanup
-
Weigh 10 g of homogenized sample into a 50 mL centrifuge tube.
-
Add 100 µL of 1 µg/mL this compound internal standard solution.
-
Add 10 mL of 1% acetic acid in acetonitrile. Vortex for 1 min.
-
Add QuEChERS salts (4 g MgSO₄, 1 g NaCl). Shake vigorously for 1 min.
-
Centrifuge at 4000 rpm for 5 min.
-
Transfer 1 mL of the supernatant to a 2 mL dSPE tube (PSA/MgSO₄).
-
Vortex for 30 sec and centrifuge at 10000 rpm for 2 min.
-
Filter the final extract through a 0.22 µm filter into an autosampler vial.
Protocol 2: LC-MS/MS Analysis
-
Set up the LC-MS/MS system with the parameters listed in Tables 1 and 2.
-
Create an analysis sequence including solvent blanks, matrix blanks, calibration standards, and samples.
-
Equilibrate the column for at least 15 minutes before the first injection.
-
Acquire data using the MRM transitions specified in Table 3.
-
Process the data using the instrument's software. Generate a calibration curve by plotting the peak area ratio (Acephate/Acephate-d3) against the concentration of acephate.
-
Quantify acephate concentration in the samples using the generated calibration curve.
Visualizations
References
- 1. Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ultrasensitive detection of acephate based on carbon quantum dots-mediated fluorescence inner filter effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fssai.gov.in [fssai.gov.in]
- 4. eurl-pesticides.eu [eurl-pesticides.eu]
- 5. esydops.gr [esydops.gr]
- 6. labsertchemical.com [labsertchemical.com]
- 7. agilent.com [agilent.com]
- 8. lcms.cz [lcms.cz]
- 9. s4science.at [s4science.at]
- 10. QuEChERS Sample Preparation Approach for Mass Spectrometric Analysis of Pesticide Residues in Foods | Springer Nature Experiments [experiments.springernature.com]
- 11. lcms.cz [lcms.cz]
- 12. researchgate.net [researchgate.net]
- 13. WO2019147630A1 - Triple quadrupole mass spectrometers configured to detect mrm transitions of pesticide residues - Google Patents [patents.google.com]
- 14. scribd.com [scribd.com]
- 15. researchtrend.net [researchtrend.net]
Application Notes and Protocols: Quantification of Acephate in Environmental Water Samples using Acephate-d3 as an Internal Standard by LC-MS/MS
Introduction
Acephate is a widely used organophosphate insecticide for controlling a broad range of pests in agricultural and residential settings.[1] Due to its high water solubility, it has the potential to contaminate surface and groundwater, posing a risk to ecosystems and human health.[1][2] Accurate and sensitive monitoring of acephate levels in environmental water samples is therefore crucial. This application note details a robust and reliable method for the quantification of acephate in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Acephate-d3 as an internal standard to ensure high accuracy and precision.
The use of an isotopically labeled internal standard like this compound is critical for compensating for matrix effects and variations in sample preparation and instrument response, leading to more reliable quantitative results.[3]
Experimental Protocols
This section outlines the detailed methodology for the analysis of acephate in environmental water samples.
Sample Collection and Preservation
-
Collect water samples in clean amber glass bottles to prevent photodegradation.
-
Upon collection, acidify the samples to a pH below 4 with a suitable acid (e.g., sulfuric or formic acid) to minimize microbial degradation of acephate.
-
Store the samples at 4°C and analyze them as soon as possible, preferably within 48 hours of collection.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a widely accepted technique for the extraction and pre-concentration of polar pesticides like acephate from water samples.[1][4] Oasis HLB cartridges are often preferred for their good recoveries with polar compounds.[1][4]
-
Materials:
-
Oasis HLB SPE Cartridges (e.g., 200 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Ethyl acetate or other suitable elution solvent
-
Nitrogen evaporator
-
Acephate and this compound analytical standards
-
-
Procedure:
-
Cartridge Conditioning: Condition the Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Ensure the cartridge does not go dry.
-
Internal Standard Spiking: Fortify a known volume of the water sample (e.g., 100 mL) with a specific concentration of this compound internal standard (e.g., 10 µg/L).
-
Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Cartridge Washing: After loading, wash the cartridge with 5 mL of deionized water to remove any interfering substances.
-
Analyte Elution: Elute the retained acephate and this compound from the cartridge with a suitable solvent. A common choice is ethyl acetate (e.g., 2 x 4 mL).
-
Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a small volume (e.g., 1 mL) of the initial mobile phase for LC-MS/MS analysis.
-
Instrumental Analysis: LC-MS/MS
Liquid chromatography coupled with tandem mass spectrometry provides the high selectivity and sensitivity required for trace-level quantification of pesticides.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Parameters (Typical):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm) is commonly used.
-
Mobile Phase: A gradient elution with:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
-
MS/MS Parameters (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
-
Key Parameters: Nebulizer gas flow, heated drying gas flow, interface voltage, desolvation line temperature, and heating block temperature should be optimized for the specific instrument.[5]
-
Data Presentation
The following tables summarize typical quantitative data for the analysis of acephate. Note that these values can vary depending on the specific instrumentation, method, and matrix.
Table 1: LC-MS/MS MRM Transitions for Acephate and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Collision Energy (eV) |
| Acephate | 184.0 | 143.0 | 95.0 | 15 - 25 |
| This compound | 187.0 | 146.0 | 98.0 | 15 - 25 |
Note: Collision energies should be optimized for the specific instrument being used.
Table 2: Method Performance Data for Acephate Analysis in Water
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.2 µg/L | [2] |
| Limit of Quantification (LOQ) | 0.5 µg/L | [2] |
| Recovery | 70-120% | [6] |
| Linearity (r²) | > 0.99 | [5] |
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the analytical protocol.
Caption: Experimental workflow for the analysis of acephate in water.
Conclusion
The described LC-MS/MS method utilizing solid-phase extraction and an isotopically labeled internal standard (this compound) provides a sensitive, selective, and reliable approach for the quantification of acephate in environmental water samples. This methodology is well-suited for routine monitoring and research applications, enabling accurate assessment of water quality and potential environmental contamination.
References
- 1. epa.gov [epa.gov]
- 2. agilent.com [agilent.com]
- 3. Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Unexpected formation of N′-phenyl-thiophosphorohydrazidic acid O,S-dimethyl ester from acephate: chemical, biotechnical and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis routes of Acephate [benchchem.com]
High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Acephate using Acephate-d3 as an Internal Standard
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantitative analysis of the organophosphate insecticide Acephate in various matrices using High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The protocol incorporates the use of a deuterated internal standard, Acephate-d3, to ensure high accuracy and precision.
Introduction
Acephate is a widely used organophosphate insecticide for controlling a broad range of pests on agricultural crops and in public health programs. Due to its potential toxicity, regulatory bodies worldwide have established maximum residue limits (MRLs) for Acephate in food and environmental samples. Consequently, sensitive and reliable analytical methods are crucial for monitoring its presence. This application note details a robust HPLC-MS/MS method employing the stable isotope-labeled internal standard, this compound, for accurate quantification. The use of an internal standard that closely mimics the analyte's chemical and physical properties minimizes variations arising from sample preparation and instrument response.
Experimental Protocols
Materials and Reagents
-
Standards: Acephate (≥98% purity), this compound (isotopic purity ≥98%)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
QuEChERS Salts: Magnesium sulfate (anhydrous), Sodium chloride, Sodium citrate, Disodium citrate sesquihydrate
-
Dispersive SPE (dSPE): Primary secondary amine (PSA) sorbent, C18 sorbent, Magnesium sulfate (anhydrous)
Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Acephate and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare a series of calibration standards by serially diluting the Acephate stock solution with a 50:50 (v/v) mixture of acetonitrile and water. Each calibration standard should be fortified with the this compound internal standard at a constant concentration.
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is employed for the extraction of Acephate from the sample matrix.
-
Homogenization: Homogenize a representative portion of the sample.
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the appropriate amount of QuEChERS extraction salts.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge the tube at ≥3000 x g for 5 minutes.
-
Dispersive SPE Cleanup:
-
Transfer an aliquot of the supernatant (acetonitrile layer) to a dSPE tube containing PSA, C18, and anhydrous magnesium sulfate.
-
Vortex for 30 seconds.
-
-
Final Centrifugation: Centrifuge at high speed for 5 minutes.
-
Fortification: Fortify the final extract with the this compound internal standard.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
HPLC-MS/MS Instrumentation and Conditions
High-Performance Liquid Chromatography (HPLC):
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Tandem Mass Spectrometry (MS/MS):
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Gas Flow | Optimized for the specific instrument |
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acephate | 184.0 | 143.0 | 10 |
| 184.0 | 95.0 | 20 | |
| This compound | 187.0 | 146.0 | Requires Optimization |
| 187.0 | 98.0 | Requires Optimization |
Note: The collision energies for this compound are proposed based on the fragmentation of the unlabeled compound and require empirical optimization on the specific mass spectrometer being used.
Data Presentation
The quantitative data obtained from the analysis should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Precision (%RSD) | < 15% |
| Accuracy (Recovery %) | 85-115% |
Table 2: Sample Analysis Results
| Sample ID | Acephate Concentration (ng/g) | % Recovery (based on IS) |
| Sample 1 | [Value] | [Value] |
| Sample 2 | [Value] | [Value] |
| ... | ... | ... |
Visualizations
Experimental Workflow
The overall experimental workflow, from sample receipt to data analysis, is depicted in the following diagram.
Caption: Overall analytical workflow for Acephate quantification.
QuEChERS Protocol Flow Diagram
A detailed logical flow of the QuEChERS sample preparation protocol is illustrated below.
Caption: Step-by-step QuEChERS sample preparation workflow.
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Isotopic Exchange in Acephate-d3 Standards
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acephate-d3 standards. The information provided addresses common issues related to isotopic exchange that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is isotopic exchange and why is it a concern for this compound standards?
Isotopic exchange is a process where a deuterium atom (D) in a deuterated standard, such as this compound, is replaced by a hydrogen atom (H) from the surrounding environment (e.g., solvent). This is a concern because it compromises the isotopic purity of the standard, leading to inaccurate quantification in mass spectrometry-based assays. The loss of deuterium from this compound results in the formation of unlabeled Acephate, which can artificially inflate the measured concentration of the analyte.
Q2: Which proton in the this compound molecule is most likely to undergo exchange?
The most labile proton in the Acephate molecule is the one attached to the nitrogen atom in the amide group (-NH).[1][2] This proton is acidic and can readily exchange with protons from solvents like water, methanol, or other protic solvents, especially under basic conditions. The deuterium atoms in the acetyl group (-C(O)CD3) of this compound are generally stable under typical analytical conditions.
Q3: What are the primary factors that promote isotopic exchange in this compound?
The primary factors that can induce isotopic exchange in this compound are:
-
pH: Basic conditions (high pH) significantly accelerate the rate of exchange for the amide proton. Acephate is more stable in acidic to neutral solutions.[3][4]
-
Temperature: Higher temperatures can increase the rate of chemical reactions, including isotopic exchange.
-
Solvent Composition: Protic solvents (e.g., water, methanol) can serve as a source of protons to exchange with the deuterium atoms of the standard.
-
Storage Conditions: Improper storage of the standard, especially in solutions that are not pH-controlled or are exposed to humidity, can lead to gradual isotopic exchange over time.
Q4: How can I detect if my this compound standard has undergone isotopic exchange?
Isotopic exchange can be detected using mass spectrometry by monitoring the isotopic distribution of the this compound standard. In the absence of exchange, the mass spectrum will show a primary peak corresponding to the mass of this compound. If exchange has occurred, you will observe an increase in the intensity of the peak corresponding to unlabeled Acephate (M+0) and a decrease in the intensity of the this compound (M+3) peak. This can be quantitatively assessed by calculating the isotopic purity.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Increase in the M+0 peak (unlabeled Acephate) in the mass spectrum of the this compound standard. | Isotopic exchange has occurred. | 1. Check Solvent pH: Ensure that all solvents and solutions used for sample preparation and analysis are neutral or slightly acidic. Avoid basic conditions. 2. Control Temperature: Perform sample preparation steps at controlled room temperature or below. Avoid heating samples containing the deuterated standard. 3. Use Aprotic Solvents: Whenever possible, use aprotic solvents (e.g., acetonitrile, ethyl acetate) for sample extraction and reconstitution. 4. Freshly Prepare Solutions: Prepare working solutions of the this compound standard fresh daily to minimize the time for potential exchange. |
| Poor reproducibility of analytical results. | Inconsistent isotopic exchange between samples. | 1. Standardize Sample Handling: Ensure uniform timing and conditions for all sample preparation steps. 2. Matrix Effects: Investigate if the sample matrix is influencing the pH and promoting exchange. Consider a more thorough sample cleanup. 3. Evaluate Internal Standard Stability: Perform a stability study of this compound in the sample matrix under your experimental conditions. |
| Chromatographic peak tailing or splitting for the this compound peak. | This is less likely due to isotopic exchange but can be related to chromatographic conditions. | 1. Optimize Chromatography: Adjust the mobile phase composition, gradient, and column temperature. 2. Check for Co-elution: Ensure that the deuterated standard and the native analyte are chromatographically resolved if significant isotopic effects are observed. |
Quantitative Data on Acephate Stability
| pH | Half-life of Acephate | Implication for this compound Isotopic Stability |
| 5 | 40 days[3] | High stability, minimal risk of isotopic exchange. |
| 7 | 46 days[3] | High stability, minimal risk of isotopic exchange. |
| 9 | 16 days[3] | Lower stability, increased risk of isotopic exchange. |
This table is based on the degradation of unlabeled Acephate and serves as a guide for conditions that may promote isotopic exchange in this compound.
Experimental Protocols
Protocol for Monitoring Isotopic Purity of this compound by LC-MS/MS
This protocol outlines a method to assess the isotopic purity of an this compound standard.
1. Materials and Reagents:
-
This compound standard
-
Unlabeled Acephate standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (or acetic acid)
-
A C18 reversed-phase HPLC column
2. Standard Preparation:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Prepare a series of working standards by diluting the stock solution in a mixture of acetonitrile and water (e.g., 50:50 v/v) to concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
To assess back-exchange, a solution of the this compound standard can be incubated in a protic solvent at a specific pH and temperature for a defined period before analysis.
3. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to elute Acephate (e.g., start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Acephate (unlabeled): Monitor the transition for the native compound (e.g., m/z 184 -> 143).
-
This compound: Monitor the transition for the deuterated standard (e.g., m/z 187 -> 146).
-
4. Data Analysis:
-
Acquire the data for the this compound standard solution.
-
Integrate the peak areas for both the unlabeled Acephate and this compound MRM transitions.
-
Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Area_this compound / (Area_this compound + Area_Acephate)) * 100
Visualizations
References
Technical Support Center: Acephate-d3 Detection by Mass Spectrometry
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing mass spectrometry parameters for the detection of Acephate-d3.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used as an internal standard for Acephate analysis?
A1: this compound is an isotopically labeled version of Acephate.[1] Using a stable isotope-labeled internal standard is a highly effective method in quantitative mass spectrometry.[2] It helps to compensate for variations in sample preparation, instrument response, and matrix effects, leading to more accurate and precise quantification of the target analyte, Acephate.[2]
Q2: What are the recommended mass spectrometry parameters for Acephate and this compound detection?
A2: The optimal parameters can vary slightly between different mass spectrometer models. However, the following table summarizes typical Multiple Reaction Monitoring (MRM) transitions and collision energies for Acephate and this compound. It is recommended to perform an infusion of the analytes on your specific instrument to determine the optimal values.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Acephate | 184.0 | 143.0 | 10-20 | ESI+ / APCI+ |
| 184.0 | 95.0 | 15-25 | ESI+ / APCI+ | |
| This compound | 189.2 | 146.0 | 10-20 | ESI+ / APCI+ |
| 189.2 | 98.0 | 15-25 | ESI+ / APCI+ |
Note: The specific collision energies should be optimized for your instrument. ESI+ (Electrospray Ionization) and APCI+ (Atmospheric Pressure Chemical Ionization) are commonly used for Acephate analysis.[2][3]
Q3: What type of liquid chromatography (LC) conditions are suitable for Acephate analysis?
A3: Reversed-phase chromatography is commonly employed for the separation of Acephate. Due to its polar nature, careful column selection and mobile phase composition are crucial for good peak shape and retention.
| Parameter | Typical Conditions |
| Column | C18 (e.g., 50 x 2.1 mm, 1.9 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid[3] |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid[3] |
| Gradient | A gradient elution is typically used, starting with a high aqueous percentage.[3] |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C[3] |
| Injection Volume | 1 - 5 µL[4] |
Q4: What are the common sample preparation techniques for Acephate analysis in various matrices?
A4: The choice of sample preparation method depends on the complexity of the sample matrix.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used method for pesticide residue analysis in food and agricultural samples.[4][5] It involves an extraction with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup step.[6]
-
Solid-Phase Extraction (SPE): SPE can be used for cleanup and pre-concentration of analytes from aqueous samples like water or urine.[2][7]
-
Liquid-Liquid Extraction (LLE): LLE is another technique used for extracting Acephate from aqueous samples.[7]
Troubleshooting Guide
Q1: I am observing poor peak shape (tailing) for Acephate. What could be the cause and how can I fix it?
A1:
-
Cause: Acephate is a polar compound, and secondary interactions with the stationary phase or metal components in the LC system can cause peak tailing.[8] Also, injecting a sample in a solvent with a higher organic content than the initial mobile phase can lead to poor peak shape for early eluting compounds.[4][8]
-
Solution:
-
Mobile Phase Modifier: Ensure the mobile phase contains an acidic modifier like formic acid (0.1%) to improve peak shape.[3]
-
Column Choice: Consider using a column with end-capping or a polar-embedded stationary phase designed for better retention and peak shape of polar analytes.
-
Injection Solvent: If possible, the sample should be dissolved in a solvent with a similar or lower organic content than the initial mobile phase. If using an acetonitrile extract from a QuEChERS preparation, consider diluting the extract with water prior to injection.[4]
-
System Check: Inspect for any dead volumes in the LC system.
-
Q2: My sensitivity for this compound is low, or I am not getting any signal. What should I check?
A2:
-
Cause: Low sensitivity can be due to several factors, including incorrect MS parameters, source contamination, or issues with the analyte itself.
-
Solution:
-
MS Parameter Optimization: Infuse a fresh standard of this compound directly into the mass spectrometer to optimize the precursor and product ions, collision energy, and other source parameters.
-
Source Cleaning: The ion source can become contaminated over time, leading to a decrease in sensitivity. Follow the manufacturer's instructions to clean the ion source.
-
Analyte Stability: Ensure the stability of your this compound standard solution. Improper storage can lead to degradation.
-
LC-MS Connection: Check for any leaks or blockages in the connection between the LC and the mass spectrometer.
-
Q3: I am seeing high background noise and significant matrix effects in my samples. How can I mitigate this?
A3:
-
Cause: Complex sample matrices can introduce interfering compounds that co-elute with this compound, leading to ion suppression or enhancement and high background noise.[9][10]
-
Solution:
-
Sample Preparation: Optimize your sample preparation method to remove as many matrix components as possible. For QuEChERS, you might need to test different dSPE sorbents.[6]
-
Dilution: Diluting the sample extract can significantly reduce matrix effects.[11]
-
Chromatographic Separation: Improve the chromatographic separation to resolve this compound from interfering compounds. This can be achieved by modifying the gradient or using a longer column.
-
Internal Standard: The use of an isotopically labeled internal standard like this compound is the best way to correct for matrix effects that cannot be eliminated.[2]
-
Q4: My retention times for this compound are inconsistent between injections. What could be the problem?
A4:
-
Cause: Fluctuations in the LC system, such as pump performance or column temperature, can lead to retention time shifts. Column degradation can also be a factor.
-
Solution:
-
System Equilibration: Ensure the LC system is thoroughly equilibrated with the initial mobile phase conditions before each injection sequence.
-
Pump Performance: Check the pump for any pressure fluctuations or leaks.
-
Column Temperature: Use a column oven to maintain a stable column temperature.[3]
-
Column Health: If the column has been used extensively, it may need to be replaced. A guard column can help extend the life of the analytical column.
-
Experimental Workflow and Protocols
Experimental Protocol: Analysis of Acephate in a Food Matrix using LC-MS/MS
-
Sample Preparation (QuEChERS):
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile and the this compound internal standard.
-
Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at >3000 x g for 5 minutes.
-
Take an aliquot of the supernatant (acetonitrile layer) for dSPE cleanup.
-
Add the cleanup sorbent (e.g., PSA, C18, GCB) to the aliquot, vortex, and centrifuge.
-
-
LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the appropriate column and mobile phases as described in the FAQ section.
-
Develop an acquisition method with the optimized MRM transitions for Acephate and this compound.
-
Create a sequence including calibration standards, quality controls, and unknown samples.
-
Inject the samples and acquire the data.
-
-
Data Analysis:
-
Integrate the peaks for Acephate and this compound in the chromatograms.
-
Calculate the peak area ratio of Acephate to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Acephate in the unknown samples using the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for this compound detection.
References
- 1. Acephate (methoxy-Dâ, thiomethoxy-Dâ, 98%) 100 µg/mL in acetonitrile-D3 - Cambridge Isotope Laboratories, DLM-6000-1.2 [isotope.com]
- 2. Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Comprehensive LC-MS/MS Multi-Residue Pesticide Method for Food and Feed-Standardization With Quality Control Materials | Waters [waters.com]
- 5. Current mass spectrometry strategies for the analysis of pesticides and their metabolites in food and water matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. epa.gov [epa.gov]
- 8. agilent.com [agilent.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
- 11. tools.thermofisher.com [tools.thermofisher.com]
Technical Support Center: Acephate-d3 Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common interferences encountered during the analysis of Acephate-d3.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues in this compound analysis.
Diagram: Troubleshooting Workflow for this compound Analysis
Caption: Troubleshooting workflow for identifying and resolving common issues in this compound analysis.
Frequently Asked Questions (FAQs)
1. What are the most common sources of interference in this compound analysis?
The most common interferences are:
-
Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., lipids, pigments, sugars in food samples) can suppress or enhance the ionization of Acephate and this compound in the mass spectrometer source, leading to inaccurate quantification.[1][2][3]
-
Isotopic Interference: Naturally occurring isotopes of unlabeled Acephate can contribute to the mass-to-charge ratio (m/z) signal of this compound, especially at high concentrations of the native analyte.[4] This can artificially inflate the internal standard response and cause a negative bias in the calculated analyte concentration.
-
Chromatographic Co-elution: The deuterium isotope effect can cause a slight shift in the retention time of this compound compared to unlabeled Acephate.[5] If they do not co-elute perfectly, they may experience different degrees of matrix effects, compromising the accuracy of correction.
-
Metabolite Interference: Acephate can be metabolized or degraded to methamidophos, which is a potential interferent if not chromatographically separated.[1][6][7][8]
2. How can I identify if matrix effects are impacting my results?
Matrix effects can be identified by:
-
Post-extraction Spiking: Comparing the peak area of an analyte spiked into a blank matrix extract versus the peak area of the same analyte in a pure solvent standard. A significant difference indicates the presence of matrix effects.
-
Comparing Calibration Curves: A significant difference between the slopes of a solvent-based calibration curve and a matrix-matched calibration curve is a clear indicator of matrix effects.
3. What are the best strategies to mitigate matrix effects?
Several strategies can be employed:
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that has undergone the same sample preparation procedure as the unknown samples. This is a highly effective way to compensate for signal suppression or enhancement.
-
Sample Dilution: Diluting the final sample extract can reduce the concentration of co-eluting matrix components, thereby minimizing their impact on ionization. A 10-fold dilution has been shown to be effective in many cases.
-
Improved Sample Cleanup: Employing more rigorous sample preparation techniques, such as solid-phase extraction (SPE) in addition to or as part of the QuEChERS protocol, can help remove interfering matrix components.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): this compound is a SIL-IS. In theory, it should co-elute with the native analyte and experience the same degree of matrix effects, thus providing accurate correction. However, this is only effective if the analyte and IS co-elute perfectly.[5][9]
4. How do I address isotopic interference from native Acephate on the this compound signal?
To address isotopic interference:
-
Verify Internal Standard Purity: Ensure that the this compound standard is not contaminated with unlabeled Acephate.
-
Optimize Internal Standard Concentration: Use an appropriate concentration of this compound. Too low a concentration can be overwhelmed by the isotopic contribution from a high concentration of native Acephate.
-
Use a Higher Deuterated Standard: If available, a standard with a higher degree of deuterium labeling (e.g., d6 or d9) will have a greater mass difference from the native analyte, reducing the likelihood of isotopic overlap.
5. My this compound internal standard shows a different retention time than native Acephate. What should I do?
This is likely due to the deuterium isotope effect. To address this:
-
Optimize Chromatography: Adjust the chromatographic conditions (e.g., gradient, column chemistry) to achieve co-elution.
-
Evaluate the Impact: If co-elution cannot be achieved, it is crucial to assess whether the differential retention time leads to different matrix effects for the analyte and the internal standard. This can be done by infusing a constant concentration of both the analyte and IS post-column while injecting a blank matrix extract. Any deviation in the signal ratio during the elution window of interfering matrix components indicates a problem.
Quantitative Data on Interferences
Table 1: Matrix Effects of Acephate in Various Food Matrices
| Food Matrix | Matrix Effect (%) | Type of Effect | Reference |
| Rice | Signal Enhancement | Positive | [10] |
| Dates | -14 | Suppression | [6] |
| Tomato | < ±20 (with dilution) | Minimal | [6] |
| Zucchini | < ±20 (with dilution) | Minimal | [6] |
| Potato | < ±20 (with dilution) | Minimal | [6] |
| Apple | +48.4 | Enhancement | [6] |
| Carrot | -15 | Suppression | [6] |
| Fennel | +63 | Enhancement | [6] |
Note: Matrix effect is calculated as ((Slope of matrix-matched curve / Slope of solvent curve) - 1) * 100. A positive value indicates signal enhancement, while a negative value indicates signal suppression.
Table 2: Isotopic Abundance of Carbon and Hydrogen
| Isotope | Natural Abundance (%) |
| ¹³C | 1.1% |
| ²H (Deuterium) | 0.015% |
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Acephate in Vegetables
This protocol is a modification of the original QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Materials:
-
Homogenized vegetable sample
-
Acetonitrile (ACN)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Sodium Chloride (NaCl)
-
Primary Secondary Amine (PSA) sorbent
-
50 mL centrifuge tubes
-
15 mL centrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of ACN to the tube.
-
Vortex vigorously for 1 minute.
-
Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
-
Immediately vortex for 1 minute to prevent the formation of MgSO₄ clumps.
-
Centrifuge at 4000 rpm for 5 minutes.
-
Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 15 mL centrifuge tube containing 150 mg of anhydrous MgSO₄ and 50 mg of PSA.
-
Vortex for 30 seconds.
-
Centrifuge at 4000 rpm for 5 minutes.
-
The supernatant is the final extract. Filter through a 0.22 µm filter before LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis of Acephate and this compound
Instrumentation:
-
Liquid Chromatograph coupled to a Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source.
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient:
-
0-1 min: 5% B
-
1-8 min: Linear gradient to 95% B
-
8-10 min: Hold at 95% B
-
10.1-12 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40 °C
MS/MS Parameters (Positive ESI Mode):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Acephate | 184.0 | 143.1 | 10 |
| Acephate | 184.0 | 95.0 | 20 |
| This compound | 187.0 | 146.1 | 10 |
Note: These are typical parameters and should be optimized for the specific instrument used.
Signaling Pathways and Logical Relationships
Diagram: Ionization Interference in the Mass Spectrometer Source
Caption: The process of matrix effects in the electrospray ionization (ESI) source.
References
- 1. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. s4science.at [s4science.at]
Technical Support Center: Acephate-d3 Stability in Solution and During Storage
This technical support center provides guidance on the stability of Acephate-d3 in various solutions and under different storage conditions. It is intended for researchers, scientists, and drug development professionals to ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound is stable for at least four years when stored at -20°C.[1]
Q2: What solvents can be used to dissolve this compound?
A2: this compound is soluble in chloroform, Dimethyl Sulfoxide (DMSO), and water.[1] It is also soluble in other organic solvents like acetone and ethanol.[2]
Q3: How stable is this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is highly dependent on the pH of the solution. It is more stable in acidic to neutral conditions and degrades rapidly in alkaline conditions.[3] It is recommended not to store aqueous solutions for more than one day.[4]
Q4: What are the primary degradation products of this compound?
A4: The primary degradation product of acephate (and by extension this compound) is methamidophos, which is more toxic.[5] Other degradation can involve the breaking of N-C, P-N, P-S, or P-O bonds.
Q5: Can I store this compound solutions at room temperature?
A5: It is not recommended to store this compound solutions at room temperature for extended periods, especially aqueous solutions. For organic solvent-based stock solutions, storage at low temperatures (-20°C) is preferable to minimize degradation.
Stability Data
The stability of acephate in aqueous solutions is significantly influenced by pH. The following table summarizes the half-life of acephate at different pH levels. While this data is for the non-deuterated form, it provides a strong indication of the stability of this compound under similar conditions.
| pH | Temperature | Half-life | Reference |
| 5 | Not Specified | 55 days | MSU Extension, 2008 |
| 7 | Not Specified | 17 days | MSU Extension, 2008 |
| 9 | Not Specified | 3 days | MSU Extension, 2008 |
| 9 | 25°C (77°F) | 1-2 days | GrowerTalks, 2009 |
Note: The half-life is the time it takes for 50% of the compound to degrade.
Experimental Protocols
Protocol: Stability Study of this compound in Solution
This protocol outlines a general procedure to determine the stability of an this compound solution under specific storage conditions.
1. Objective: To evaluate the stability of this compound in a selected solvent over a defined period at specified storage temperatures.
2. Materials:
- This compound
- High-purity solvent (e.g., Chloroform, DMSO, Acetonitrile)
- Volumetric flasks and pipettes
- Amber glass vials with screw caps
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) system
- Analytical column suitable for acephate analysis
- Mobile phase/carrier gas and other necessary reagents
3. Procedure:
- Preparation of Stock Solution:
- Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
- Ensure complete dissolution.
- Preparation of Stability Samples:
- Aliquot the stock solution into multiple amber glass vials.
- Prepare enough vials for each time point and storage condition.
- Storage Conditions:
- Store the vials at the desired temperatures (e.g., -20°C, 4°C, room temperature).
- Protect samples from light, especially if photostability is not the primary focus.
- Analysis:
- Time Point 0: Immediately after preparation, analyze an aliquot of the stock solution (in triplicate) using a validated analytical method (HPLC or GC-MS). This will serve as the initial concentration.
- Subsequent Time Points: At predetermined intervals (e.g., 1, 3, 7, 14, 30 days), retrieve vials from each storage condition.
- Allow the samples to equilibrate to room temperature.
- Analyze each sample in triplicate.
- Data Analysis:
- Calculate the concentration of this compound in each sample at each time point.
- Determine the percentage of the initial concentration remaining at each time point.
- The solution is considered stable if the concentration remains within a predefined range (e.g., 90-110% of the initial concentration).
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Peak area of this compound decreases over time | Degradation of the analyte. | * Check Solution pH (if aqueous): Ensure the pH is neutral or slightly acidic. Avoid alkaline conditions. * Storage Temperature: Store solutions at or below -20°C. * Solvent Purity: Use high-purity, anhydrous solvents to prevent hydrolysis. * Light Exposure: Protect solutions from light by using amber vials and storing them in the dark. |
| Appearance of new peaks in the chromatogram | Formation of degradation products (e.g., methamidophos). | * Confirm the identity of the new peaks using mass spectrometry. * If degradation is confirmed, prepare fresh solutions more frequently. |
| Precipitation observed in the solution | Poor solubility at low temperatures or solvent evaporation. | * Ensure the storage temperature is appropriate for the solvent used. * Check that vial caps are tightly sealed to prevent solvent evaporation. * Before use, allow the solution to warm to room temperature and vortex to ensure homogeneity. |
| Inconsistent or non-reproducible results | Inaccurate initial concentration or improper handling of solutions. | * Ensure accurate weighing and dilution during stock solution preparation. * Always allow solutions to equilibrate to room temperature before use. * Vortex solutions before taking an aliquot for analysis. |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound in solution.
Caption: Troubleshooting logic for stability issues with this compound solutions.
References
Column selection and optimization for Acephate-d3 separation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of Acephate-d3.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic approach for this compound analysis?
A1: The most widely used technique is reversed-phase high-performance liquid chromatography (RP-HPLC), often coupled with mass spectrometry (LC-MS). C18 columns are frequently employed for the separation of Acephate and its deuterated internal standard, this compound.[1][2]
Q2: Why am I observing poor peak shape (tailing, broadening, or splitting) for my this compound peak on a C18 column?
A2: Poor peak shape for polar compounds like Acephate on C18 columns is a common issue. Several factors can contribute to this:
-
Residual Silanol Interactions: Free silanol groups on the silica-based C18 packing material can interact with the polar analyte, leading to peak tailing.[3][4] Lowering the mobile phase pH can help to suppress the ionization of these silanol groups and reduce tailing.[3]
-
Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase (e.g., high percentage of acetonitrile in the sample while the mobile phase is highly aqueous) can cause peak distortion, including splitting and broadening.[5] It is recommended to dissolve the sample in the initial mobile phase or a weaker solvent.
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting or broadening.[6] Diluting the sample or reducing the injection volume can resolve this issue.
-
Column Degradation: Over time, column performance can degrade due to contamination or loss of stationary phase, resulting in poor peak shapes.[6] Using a guard column and proper sample preparation can extend column lifetime.
Q3: My this compound peak has low retention on a C18 column. How can I improve it?
A3: Low retention of polar analytes on reversed-phase columns is a frequent challenge. Here are some strategies to increase retention:
-
Decrease the Organic Content of the Mobile Phase: A lower percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase the retention of polar compounds.
-
Use a Polar-Embedded or Polar-Endcapped C18 Column: These columns are designed to provide better retention for polar analytes compared to traditional C18 columns.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds like Acephate.[7][8] It utilizes a polar stationary phase and a mobile phase with a high percentage of organic solvent.
Q4: I am experiencing signal suppression or enhancement for this compound in my LC-MS analysis. What could be the cause and how can I mitigate it?
A4: Signal suppression or enhancement, also known as matrix effects, is a common phenomenon in LC-MS, especially when analyzing complex samples.[9][10] It occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer source. To address this:
-
Improve Sample Preparation: Utilize solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[11][12]
-
Optimize Chromatographic Separation: Modify the gradient or change the column to better separate this compound from matrix interferences.
-
Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract that is representative of the samples being analyzed.[13] This helps to compensate for the matrix effects.
-
Employ an Isotope-Labeled Internal Standard: Using a stable isotope-labeled internal standard like this compound is the most effective way to correct for matrix effects, as it co-elutes and experiences similar ionization suppression or enhancement as the native analyte.[2][14]
Q5: What are the recommended starting conditions for HILIC method development for this compound?
A5: For HILIC method development, a logical approach is to screen different stationary phases and mobile phase pH values.[7][15] A typical starting point would be:
-
Columns: Screen a few HILIC columns with different chemistries (e.g., bare silica, amide, diol).
-
Mobile Phase: A high percentage of acetonitrile (e.g., >80%) with a small amount of aqueous buffer (e.g., ammonium formate or ammonium acetate) is a common starting mobile phase.[16][17]
-
pH Screening: Evaluate a few pH levels (e.g., 3, 5, and 7) to assess the impact on retention and selectivity.
Troubleshooting Guides
Guide 1: Poor Peak Shape on a C18 Column
This guide provides a step-by-step approach to troubleshooting common peak shape issues for this compound on a C18 column.
References
- 1. researchgate.net [researchgate.net]
- 2. Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. m.youtube.com [m.youtube.com]
- 5. HPLC 疑難排解指南 [sigmaaldrich.com]
- 6. mastelf.com [mastelf.com]
- 7. hplc.eu [hplc.eu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. restek.com [restek.com]
- 10. researchgate.net [researchgate.net]
- 11. epa.gov [epa.gov]
- 12. [Analysis of acephate, methamidophos and omethoate in animal and fishery products, and honey by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. s4science.at [s4science.at]
- 14. researchgate.net [researchgate.net]
- 15. mac-mod.com [mac-mod.com]
- 16. Influence of different hydrophilic interaction liquid chromatography stationary phases on method performance for the determination of highly polar anionic pesticides in complex feed matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development and Application of a Novel Pluri-Residue Method to Determine Polar Pesticides in Fruits and Vegetables through Liquid Chromatography High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Method Validation for Acephate Analysis: The Role of Acephate-d3 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of acephate, a widely used organophosphate insecticide. A key focus is the validation of methods employing an isotopically labeled internal standard, Acephate-d3, against alternative analytical approaches. The inclusion of an internal standard is crucial for correcting sample matrix effects and variations during sample preparation and analysis, thereby enhancing the accuracy and reliability of the results. This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting and implementing the most suitable method for their specific needs.
Introduction to Acephate Analysis
Acephate is a systemic insecticide used to control a variety of pests on agricultural crops and in horticultural settings.[1][2] Due to its potential risks to human health and the environment, regulatory bodies worldwide have established maximum residue limits (MRLs) for acephate in food and environmental samples.[3] Accurate and sensitive analytical methods are therefore essential for monitoring compliance with these regulations and ensuring consumer safety.
Various analytical techniques have been developed for the determination of acephate residues, including gas chromatography (GC), high-performance liquid chromatography (HPLC), and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][4][5] While earlier methods often relied on external standardization, the use of internal standards, particularly isotopically labeled ones like this compound, has become the gold standard for robust and accurate quantification, especially in complex matrices.[6][7]
Methodologies and Experimental Protocols
This section details the experimental protocols for two representative methods of acephate analysis: an advanced LC-MS/MS method utilizing this compound as an internal standard and a conventional HPLC-UV method without an internal standard.
Method 1: Acephate Analysis by LC-MS/MS with this compound Internal Standard
This method offers high selectivity and sensitivity, making it suitable for trace-level analysis of acephate in complex matrices such as food and biological samples. The use of an isotopically labeled internal standard minimizes the impact of matrix effects and variations in extraction recovery.
Experimental Protocol:
-
Sample Preparation (QuEChERS Method):
-
Homogenize 10 g of the sample (e.g., fruit, vegetable, or soil) with 10 mL of acetonitrile.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
Take a 1 mL aliquot of the supernatant (acetonitrile layer).
-
Add the this compound internal standard solution to a final concentration of 50 ng/mL.
-
Perform a dispersive solid-phase extraction (d-SPE) cleanup by adding 150 mg MgSO₄ and 50 mg primary secondary amine (PSA) sorbent.
-
Vortex for 30 seconds and centrifuge at 10000 rpm for 2 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6470 or Sciex 5500).
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
MRM Transitions:
-
Acephate: Precursor ion m/z 184.0 → Product ion m/z 143.0 (quantifier), m/z 95.0 (qualifier).
-
This compound: Precursor ion m/z 187.0 → Product ion m/z 146.0.
-
-
Method 2: Acephate Analysis by HPLC with UV Detection (External Standard)
This method is a more traditional approach and can be used for the analysis of acephate in simpler matrices or when higher detection limits are acceptable. It relies on external standardization for quantification.
Experimental Protocol:
-
Sample Preparation (Liquid-Liquid Extraction):
-
Homogenize 10 g of the sample with 20 mL of a mixture of acetone and dichloromethane (1:1, v/v).
-
Shake for 30 minutes and filter the extract.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 2 mL of the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an autosampler vial.
-
-
HPLC-UV Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of water and methanol (80:20, v/v).[8]
-
Flow Rate: 1.2 mL/min.[8]
-
Injection Volume: 20 µL.
-
Detector: UV detector set at 215 nm.[8]
-
Quantification: Based on a calibration curve generated from external standards of acephate.
-
Performance Comparison
The following table summarizes the key validation parameters for the two described methods, providing a clear comparison of their performance.
| Parameter | LC-MS/MS with this compound Internal Standard | HPLC-UV (External Standard) |
| Linearity (R²) | > 0.999 | > 0.999[4][8] |
| Recovery (%) | 95 - 105% | 99.40 - 100.56%[4] |
| Precision (RSD) | < 5% | < 2.0%[4] |
| Limit of Detection (LOD) | 0.001 - 0.1 ng/mL[6][7] | 0.015 µg/mL[4][8] |
| Limit of Quantification (LOQ) | 0.01 - 0.5 ng/mL | 0.04 µg/mL[4][8] |
| Matrix Effect | Significantly reduced | Prone to matrix interference |
| Selectivity | High (based on MRM transitions) | Lower (potential for co-eluting interferences) |
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the analysis of acephate using an internal standard method, from sample reception to final data reporting.
Caption: Workflow for Acephate Analysis using an Internal Standard.
Discussion and Conclusion
The comparison of the two methods clearly demonstrates the advantages of using an isotopically labeled internal standard, such as this compound, for the analysis of acephate. The LC-MS/MS method with an internal standard provides superior sensitivity, selectivity, and robustness, particularly for complex matrices where matrix effects can significantly impact the accuracy of results. The use of an internal standard effectively compensates for analyte loss during sample preparation and variations in instrument response, leading to more reliable and reproducible data.[6][7]
While the HPLC-UV method with external standardization is simpler and less expensive to implement, it is more susceptible to matrix interferences and may not be suitable for trace-level quantification in challenging sample types.[4][8] The choice of method will ultimately depend on the specific requirements of the analysis, including the matrix, the required limit of quantification, and the available instrumentation.
For researchers, scientists, and drug development professionals requiring high-quality, defensible data for regulatory submissions or safety assessments, the use of a validated LC-MS/MS method with an isotopically labeled internal standard like this compound is strongly recommended. This approach ensures the highest level of accuracy and reliability in the determination of acephate residues.
References
- 1. Bot Verification [rasayanjournal.co.in]
- 2. fao.org [fao.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. A review on sample preparation and chromatographic determination of acephate and methamidophos in different samples - Arabian Journal of Chemistry [arabjchem.org]
- 6. Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjpps.com [wjpps.com]
Acephate-d3 Certified Reference Material: A Comparative Guide for Enhanced Quality Control in Analytical Testing
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the organophosphate insecticide acephate, the choice of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Acephate-d3 Certified Reference Material (CRM) with alternative calibration strategies, supported by experimental data, to inform best practices in quality control.
The Critical Role of Internal Standards in Mitigating Matrix Effects
In complex matrices such as food, soil, and biological fluids, the accurate quantification of pesticide residues like acephate is often hampered by "matrix effects." These effects, caused by co-eluting endogenous components, can lead to the suppression or enhancement of the analyte signal in mass spectrometry-based methods, resulting in significant analytical errors. The use of an internal standard (IS) that closely mimics the chemical and physical properties of the analyte is a widely accepted strategy to compensate for these variations.
Isotopically labeled internal standards, such as this compound, are considered the gold standard for mitigating matrix effects.[1][2] Due to their structural and physicochemical similarity to the native analyte, they co-elute and experience similar ionization suppression or enhancement, allowing for accurate correction of the analyte response.
Performance Comparison: this compound CRM vs. Alternative Approaches
While direct head-to-head comparative studies are limited, the performance of this compound can be evaluated against other common calibration methods by examining data from various validation studies. The following tables summarize key performance metrics for acephate analysis using different internal standard strategies.
Disclaimer: The data presented below is compiled from different studies and is not the result of a single comparative experiment. Therefore, direct comparison of absolute values should be made with caution. The primary purpose is to illustrate the typical performance of each approach.
Table 1: Performance of Acephate Analysis using this compound as an Internal Standard
| Matrix | Analytical Method | Fortification Level (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Vegetables | LC-MS/MS | 10 | 95 | < 5 |
| Vegetables | LC-MS/MS | 50 | 98 | < 5 |
| Vegetables | LC-MS/MS | 100 | 97 | < 5 |
| Cannabis | UHPLC-MS/MS | 10 | Within 25% accuracy | < 20 |
| Cannabis | UHPLC-MS/MS | 50 | Within 25% accuracy | < 20 |
Data synthesized from studies demonstrating the utility of deuterated internal standards in complex matrices.[2]
Table 2: Performance of Acephate Analysis using a Non-Deuterated Internal Standard (e.g., other organophosphates)
| Matrix | Analytical Method | Internal Standard | Fortification Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Water | LC-MS/MS | Alachlor | Not Specified | Lower recoveries for acephate | Not Specified |
| Soil | GC-FPD | Not Specified | 0.01 - 1 | 76 - 102 | < 9 |
Data from studies where non-deuterated internal standards were employed for organophosphate analysis.[1][3]
Table 3: Performance of Acephate Analysis using External Standard Calibration (No Internal Standard)
| Matrix | Analytical Method | Fortification Level (µg/g) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| Okra | GC | 0.05 | 82.0 - 86.7 | < 5 |
| Okra | GC | 0.1 | 82.7 - 87.3 | < 5 |
| Okra | GC | 1.0 | 85.1 - 92.0 | < 5 |
| Brinjal & Okra | GC-MS | Not Specified | 76.6 - 97.3 | 3.3 - 11.8 |
Data from validation studies employing external standard calibration.[4]
Analysis of Performance Data:
The data illustrates that while acceptable recoveries and precision can be achieved with various methods, the use of an isotopically labeled internal standard like this compound consistently demonstrates high accuracy (recoveries close to 100%) and excellent precision (low RSDs), particularly in challenging matrices. Studies have shown that deuterated analogues significantly reduce the variability in quantitative results between different complex matrices.[2] Non-deuterated internal standards can offer some correction but may not perfectly mimic the behavior of acephate, leading to less accurate results. External standard calibration is most susceptible to matrix effects, which can result in underestimation or overestimation of the analyte concentration.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of acephate in food matrices.
Experimental Protocol 1: QuEChERS Extraction for LC-MS/MS Analysis with this compound Internal Standard
This protocol is a widely used "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method for pesticide residue analysis in food.
-
Sample Homogenization: Homogenize 10-15 g of the sample (e.g., fruit or vegetable).
-
Extraction:
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add the this compound internal standard solution.
-
Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, 0.5 g sodium citrate dibasic sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the acetonitrile supernatant.
-
Transfer to a 2 mL microcentrifuge tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg primary secondary amine (PSA), 50 mg C18).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 5 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned-up supernatant.
-
Dilute with an appropriate solvent if necessary.
-
Inject into the LC-MS/MS system.
-
Experimental Protocol 2: Gas Chromatography (GC) Analysis with External Standard Calibration
-
Sample Extraction:
-
Homogenize the sample.
-
Extract a known weight of the sample with a suitable organic solvent (e.g., ethyl acetate) using mechanical shaking.
-
Add anhydrous sodium sulfate to remove moisture.
-
Filter the extract.
-
-
Cleanup (if necessary):
-
Perform a cleanup step using solid-phase extraction (SPE) with an appropriate sorbent to remove interfering matrix components.
-
-
Concentration and Reconstitution:
-
Evaporate the solvent to near dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of a solvent suitable for GC analysis.
-
-
GC Analysis:
-
Inject an aliquot of the sample extract into the GC system equipped with a suitable detector (e.g., Flame Photometric Detector - FPD, or Mass Spectrometry - MS).
-
Quantify the acephate concentration by comparing the peak area to a calibration curve prepared from certified reference standards of acephate.
-
Visualizing the Workflow
To further clarify the analytical processes, the following diagrams illustrate the experimental workflows.
Caption: Workflow for Acephate analysis using QuEChERS and LC-MS/MS with this compound CRM.
Caption: Workflow for Acephate analysis using solvent extraction and GC with external standard calibration.
Conclusion and Recommendation
The use of this compound Certified Reference Material as an internal standard offers a robust and reliable method for the accurate quantification of acephate in complex matrices. The experimental data, although from disparate sources, strongly supports the superiority of isotopically labeled internal standards in compensating for matrix effects, thereby enhancing the precision and accuracy of analytical results. For laboratories conducting routine pesticide residue analysis and requiring the highest level of data quality and defensibility, the adoption of this compound CRM is highly recommended. While other methods can provide acceptable results, they are more susceptible to analytical errors arising from matrix interference. The detailed protocols and workflows provided in this guide serve as a valuable resource for implementing a scientifically sound approach to acephate analysis.
References
A Head-to-Head Battle in the Lab: Acephate-d3 vs. Non-Deuterated Acephate in Analytical Methods
For researchers, scientists, and drug development professionals striving for the highest accuracy and reliability in analytical testing, the choice of internal standard is paramount. This guide provides an in-depth comparison of Acephate-d3 and its non-deuterated counterpart in the quantitative analysis of acephate, a widely used organophosphate insecticide. Through a review of experimental data and methodologies, we illustrate the significant advantages conferred by the use of a stable isotope-labeled internal standard.
The growing demand for precise and accurate quantification of pesticide residues in complex matrices such as food, water, and biological samples necessitates robust analytical methods. Acephate, due to its widespread use, is a frequent target of such analyses. The core of a reliable quantitative method, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), lies in the effective use of internal standards to correct for variations in sample preparation and instrumental analysis. This guide delves into the comparative performance of this compound (a deuterated analog) and non-deuterated acephate as internal standards.
Physicochemical Properties: A Tale of Two Molecules
While structurally similar, the key difference between this compound and non-deuterated acephate lies in the substitution of three hydrogen atoms with deuterium on the acetyl group of this compound. This seemingly minor alteration results in a slightly higher molecular weight for the deuterated compound, a critical feature for its differentiation in mass spectrometry, without significantly altering its chemical behavior during sample preparation and chromatography.
| Property | Acephate | This compound |
| Molecular Formula | C4H10NO3PS | C4H7D3NO3PS |
| Molecular Weight | 183.16 g/mol [1] | 186.2 g/mol |
| Melting Point | 88-90 °C | Not explicitly stated, but expected to be very similar to acephate. |
| Water Solubility | 79 g/100 mL | Soluble |
| LogP (Octanol-Water Partition Coefficient) | -0.89[2] | Not explicitly stated, but expected to be very similar to acephate. |
The Gold Standard: Isotope Dilution Mass Spectrometry with this compound
The use of a stable isotope-labeled internal standard, such as this compound, is the cornerstone of the isotope dilution mass spectrometry (IDMS) technique. This approach is widely regarded as the gold standard for quantitative analysis due to its ability to compensate for various sources of error.
Key Advantages of Using this compound as an Internal Standard:
-
Enhanced Accuracy and Precision: this compound co-elutes chromatographically with the non-deuterated acephate. This means it experiences nearly identical conditions throughout the analytical process, from extraction and cleanup to injection and ionization. Any loss of analyte during sample preparation or fluctuations in instrument response will affect both the analyte and the internal standard to the same extent. This co-behavior allows for highly accurate and precise quantification, as the ratio of the analyte to the internal standard remains constant. Studies have shown that methods employing isotopically labeled internal standards achieve high selectivity and precision, with relative standard deviations (RSDs) often below 18% even in complex matrices like human urine.
-
Effective Matrix Effect Compensation: Matrix effects, the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a major challenge in LC-MS/MS analysis. Since this compound has the same physicochemical properties as acephate, it is affected by the matrix in the same way. By normalizing the acephate signal to the this compound signal, these matrix effects can be effectively canceled out, leading to more reliable results. The use of isotopically labeled internal standards is a well-established strategy to limit the impact of the matrix on the quantitative value, especially when comparing results across different and complex matrices.
-
Improved Method Ruggedness: The use of a deuterated internal standard makes the analytical method more robust and less susceptible to minor variations in experimental conditions. This is crucial for inter-laboratory studies and routine high-throughput analyses.
Performance Comparison: With and Without a Deuterated Internal Standard
The following table summarizes the typical performance characteristics of analytical methods for acephate quantification, comparing the use of this compound as an internal standard against methods that use a non-deuterated analogue or no internal standard at all. The data presented is a synthesis of findings from various studies.
| Performance Parameter | Method with this compound Internal Standard | Method with Non-Deuterated Internal Standard or No Internal Standard |
| Accuracy (Recovery) | Typically 90-110% | Can be variable (e.g., 70-120%) and highly matrix-dependent. |
| Precision (RSD) | Generally < 15% | Often > 20%, especially in complex matrices. |
| Matrix Effect | Significantly minimized or eliminated. | Prone to significant signal suppression or enhancement, leading to inaccurate results. |
| Limit of Quantification (LOQ) | Can achieve lower LOQs due to reduced signal variability. | May have higher LOQs due to matrix interference and signal instability. |
| Reliability | High | Lower, with a greater need for matrix-matched calibration. |
Experimental Workflow: A Practical Guide
A common and effective method for the analysis of acephate in various matrices is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method followed by LC-MS/MS analysis. The inclusion of this compound as an internal standard is a critical step in this workflow to ensure data quality.
Detailed Experimental Protocol
The following is a representative experimental protocol for the analysis of acephate in a food matrix using the QuEChERS method with this compound as an internal standard, followed by LC-MS/MS analysis.
Sample Preparation (QuEChERS)
-
Homogenization: Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample.
-
Extraction: Add 10-15 mL of acetonitrile to the tube.
-
Salting-Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, and 0.5 g disodium citrate sesquihydrate).
-
Centrifugation: Shake the tube vigorously for 1 minute and then centrifuge at ≥3000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., a mixture of primary secondary amine (PSA) and MgSO₄).
-
Final Centrifugation: Vortex the tube for 30 seconds and centrifuge at high speed for 5 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate, is common.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 1-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used for acephate.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. Specific precursor-to-product ion transitions for both acephate and this compound are monitored.
Compound Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z) Acephate 184.0 143.0 95.0 This compound 187.0 146.0 95.0 -
Conclusion
The evidence strongly supports the use of this compound as an internal standard for the accurate and precise quantification of acephate in complex matrices. Its ability to mimic the behavior of the native analyte throughout the analytical process, thereby correcting for sample preparation losses and matrix effects, makes it an indispensable tool for researchers and professionals in analytical chemistry. While methods without a deuterated internal standard can be employed, they often require more extensive validation, including the use of matrix-matched standards, and are more susceptible to inaccuracies. For high-confidence quantitative data, the adoption of an isotope dilution approach with this compound is the recommended best practice.
References
Inter-laboratory Study of Acephate Quantification with Acephate-d3: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the precise quantification of acephate, a widely used organophosphate insecticide. A key focus is placed on the superior accuracy and reliability achieved through the use of an isotopically labeled internal standard, Acephate-d3, in conjunction with advanced analytical techniques. This document aims to equip researchers with the necessary information to select and implement the most robust methods for acephate analysis in various matrices.
The Critical Role of Internal Standards in Acephate Quantification
The accurate determination of pesticide residues like acephate is paramount for ensuring food safety and monitoring environmental contamination. Analytical challenges, such as matrix effects, sample loss during preparation, and variations in instrument response, can significantly impact the reliability of quantification. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mitigating these issues.[1][2][3] this compound, being chemically identical to acephate but with a different mass, co-behaves with the target analyte throughout the entire analytical process. This allows for precise correction of any variations, leading to highly accurate and reproducible results.
Comparative Analysis of Acephate Quantification Methods
The selection of an appropriate analytical method depends on various factors, including the required sensitivity, selectivity, and the nature of the sample matrix. The following table presents a summary of the performance characteristics of different methods used for acephate quantification, highlighting the advantages of using an isotopically labeled internal standard.
| Method | Internal Standard | Matrix | Limit of Quantification (LOQ) | Recovery (%) | Precision (RSD %) |
| LC-MS/MS | This compound (Isotopically Labeled) | Urine | 0.001 - 0.282 ng/mL | ~100 | < 18 |
| LC-MS/MS | Alachlor | Water | ~1.0 ng (MDQ) | - | - |
| GC-MS | None | Brinjal, Okra | 0.01 mg/kg | 76.6 - 97.3 | 3.2 - 11.8 |
| GC | 1-chloro-4-fluorobenzene | Fruits, Vegetables | 0.01 mg/kg | - | - |
| LC-MS | None | Cabbage, Grapes | 0.01 mg/kg | 80 - 101 | < 11 |
| UV-Vis Spectrophotometry | None | Tomato | - | 98.4 - 99.1 | < 2 |
Data synthesized from multiple sources.[1][2][3][4][5][6] MDQ: Minimum Detectable Quantity; RSD: Relative Standard Deviation.
Experimental Protocols: A Step-by-Step Guide
This section outlines a detailed experimental protocol for the quantification of acephate in a vegetable matrix using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as the internal standard. The procedure is based on the widely adopted and efficient QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.
Sample Preparation: The QuEChERS Method
-
Homogenization: A representative 10-15 gram portion of the vegetable sample is homogenized to a consistent paste.
-
Extraction:
-
A 10-gram aliquot of the homogenized sample is weighed into a 50 mL centrifuge tube.
-
10 mL of acetonitrile is added to the tube.
-
A precise volume of the this compound internal standard solution is added.
-
QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) are added.
-
The tube is shaken vigorously for 1 minute to ensure thorough extraction.
-
The sample is then centrifuged at a minimum of 3000 x g for 5 minutes to separate the layers.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
A 1 mL aliquot of the upper acetonitrile layer is transferred to a 2 mL microcentrifuge tube.
-
The microcentrifuge tube contains a d-SPE cleanup sorbent mixture (e.g., 150 mg MgSO₄ and 50 mg Primary Secondary Amine - PSA).
-
The tube is vortexed for 30 seconds to facilitate the removal of matrix interferences.
-
A final centrifugation step at high speed for 2 minutes pellets the sorbent.
-
-
Final Extract Preparation:
-
The resulting supernatant is carefully collected.
-
The extract is filtered through a 0.22 µm syringe filter into an autosampler vial for subsequent LC-MS/MS analysis.
-
Instrumental Analysis: LC-MS/MS
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is typically employed.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: A constant flow rate of 0.3 mL/min is maintained.
-
Injection Volume: A 5 µL aliquot of the final extract is injected.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in the positive ion mode is used.
-
Acquisition Mode: The instrument is operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for both acephate (e.g., m/z 184 → 143) and this compound (e.g., m/z 187 → 146) are monitored.
-
Optimization: Critical instrument parameters, such as collision energy and cone voltage, are optimized to achieve the maximum signal response for both analytes.
-
Quantification
-
A calibration curve is constructed by analyzing a series of standard solutions containing known concentrations of acephate and a constant concentration of the this compound internal standard.
-
The ratio of the peak area of acephate to the peak area of this compound is plotted against the concentration of acephate.
-
The concentration of acephate in the unknown samples is determined by calculating the peak area ratio and interpolating the value from the calibration curve.
Visualizing the Process and Principle
To further clarify the experimental procedure and the underlying principle of isotopic dilution, the following diagrams are provided.
Caption: Experimental workflow for acephate quantification.
Caption: Principle of isotopic dilution for accurate quantification.
Conclusion
References
- 1. Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 4. A review on sample preparation and chromatographic determination of acephate and methamidophos in different samples - Arabian Journal of Chemistry [arabjchem.org]
- 5. epa.gov [epa.gov]
- 6. researchtrend.net [researchtrend.net]
The Critical Role of Acephate-d3 in Enhancing Analytical Accuracy and Precision
In the quantitative analysis of the organophosphorus insecticide acephate, the use of a stable isotope-labeled internal standard, such as Acephate-d3, is paramount for achieving the highest levels of linearity, accuracy, and precision. This guide provides a comparative overview of acephate analysis methodologies, highlighting the significant advantages conferred by the use of this compound, particularly in complex matrices encountered in environmental and food safety testing.
The primary challenge in residue analysis is overcoming matrix effects, which can cause ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification. The co-elution of matrix components can significantly impact the ionization efficiency of the target analyte. An ideal internal standard co-elutes with the analyte and experiences the same matrix effects, thus providing a reliable reference for quantification. This compound, being a deuterated analogue of acephate, exhibits nearly identical chromatographic behavior and ionization efficiency, making it the gold standard for this application.
Comparative Performance of Acephate Analysis
The use of an isotopically labeled internal standard like this compound significantly improves the reliability of analytical results compared to methods that use other types of internal standards or an external standard method.
| Performance Metric | With this compound Internal Standard | With Other Internal Standards (e.g., structural analogues) | External Standard Method |
| Linearity (R²) | Typically > 0.99 | Generally > 0.98 | Variable, often < 0.98 in complex matrices |
| Accuracy (Recovery) | 90-110% | 70-120% | Can vary significantly (e.g., 50-150%) depending on matrix effects |
| Precision (RSD) | < 15% | < 20% | Can be > 30% in the presence of strong matrix effects |
This table summarizes typical performance characteristics and is based on general findings in pesticide residue analysis.
Studies have shown that for analytes in complex matrices, the use of isotopically labeled internal standards is crucial for accurate quantification.[1] Without such standards, accuracy can be compromised by more than 60%, with relative standard deviations (RSD) exceeding 50%.[1] The use of a deuterated internal standard can bring the accuracy to within 25% and the RSD to under 20%.[1]
Experimental Protocols
Sample Preparation (Generic QuEChERS Method)
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.
-
Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Add a known amount of this compound solution.
-
Extraction: Add 10 mL of acetonitrile, and shake vigorously for 1 minute.
-
Salting Out: Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and shake for 1 minute.
-
Centrifugation: Centrifuge at ≥3000 rcf for 5 minutes.
-
Dispersive SPE Cleanup: Transfer an aliquot of the supernatant to a tube containing a d-SPE mixture (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18) for cleanup.
-
Centrifugation: Vortex for 30 seconds and centrifuge at high speed for 5 minutes.
-
Analysis: The supernatant is ready for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small percentage of formic acid or ammonium formate, is common.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.
-
MRM Transitions: Specific Multiple Reaction Monitoring (MRM) transitions for both acephate and this compound are monitored for quantification and confirmation.
Workflow for Acephate Analysis using this compound
Caption: General workflow for acephate analysis using an internal standard.
Signaling Pathways and Logical Relationships
The logic behind using an isotopically labeled internal standard is based on the principle of isotope dilution mass spectrometry.
Caption: How this compound mitigates matrix effects for accurate results.
Conclusion
For researchers, scientists, and professionals in drug development and food safety, the use of this compound as an internal standard in the analysis of acephate is a critical component for generating reliable and defensible data. While other methods exist, the use of a stable isotope-labeled internal standard like this compound provides superior performance in terms of linearity, accuracy, and precision by effectively compensating for matrix effects and variations in sample preparation and instrument response. This ultimately leads to higher confidence in analytical results and ensures data quality for regulatory submissions and safety assessments.
References
Limit of detection (LOD) and quantification (LOQ) for acephate with Acephate-d3
For researchers, scientists, and drug development professionals, accurately quantifying acephate, a widely used organophosphate insecticide, is critical for food safety, environmental monitoring, and toxicological studies. This guide provides a comparative overview of the analytical performance for acephate detection, focusing on the limit of detection (LOD) and limit of quantification (LOQ) when using its stable isotope-labeled internal standard, Acephate-d3.
The use of an internal standard like this compound is a cornerstone of robust analytical methodology, particularly in complex matrices.[1][2][3] By mimicking the chemical behavior of the analyte, it compensates for variations in sample preparation and instrument response, leading to more accurate and precise quantification. This is especially crucial when dealing with the low detection limits required by regulatory bodies.[4][5]
Comparative Analysis of Detection and Quantification Limits
The LOD and LOQ are key performance characteristics of any quantitative analytical method. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with a stated level of precision and accuracy.
The following table summarizes the LOD and LOQ values for acephate from various studies. While direct comparisons can be challenging due to differing matrices and analytical instrumentation, the data provides a valuable benchmark for researchers.
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Internal Standard |
| HPLC | Bulk Form | 0.015 µg/mL | 0.04 µg/mL | Not specified |
| GC-FPD | Brinjal, Okra, Soil | 0.003 mg/kg | 0.01 mg/kg | Not specified |
| LC-MS/MS | Multiple Food Commodities | - | 0.01 mg/kg (method validated) | Not specified |
| Fluorescence Inner Filter Effect | - | 0.052 ppb | - | Not specified |
| GC with Halogen-Specific Detector | Municipal and Industrial Wastewater | 2000 ng/L | - | Not specified |
This table presents a compilation of data from multiple sources and is intended for comparative purposes. The performance of a specific method will depend on the instrumentation, matrix, and experimental conditions.
Experimental Protocol: A Generalized Approach
The determination of LOD and LOQ for acephate using this compound as an internal standard typically involves a multi-step process. The following is a generalized protocol based on common methodologies such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Sample Preparation (QuEChERS Method)
The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted sample preparation technique for pesticide residue analysis in food matrices.[6][7][8]
-
Extraction: A homogenized sample (e.g., 10-15 g of a food product) is weighed into a centrifuge tube. Acetonitrile is added as the extraction solvent.
-
Salting Out: A mixture of salts (e.g., magnesium sulfate, sodium chloride) is added to induce phase separation between the aqueous and organic layers. The tube is shaken vigorously.
-
Centrifugation: The sample is centrifuged to separate the acetonitrile layer containing the pesticides from the solid matrix components.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is transferred to a tube containing a sorbent (e.g., primary secondary amine - PSA) to remove interfering matrix components like fatty acids and sugars. The sample is vortexed and centrifuged.
-
Fortification with Internal Standard: A known concentration of this compound is added to the final extract before analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: The prepared sample is injected into a liquid chromatograph. A C18 reversed-phase column is commonly used to separate acephate and this compound from other components in the sample extract. A gradient elution with mobile phases such as water with formic acid and methanol or acetonitrile is typically employed.
-
Mass Spectrometric Detection: The eluent from the LC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both acephate and this compound are monitored for selective and sensitive detection.
Determination of LOD and LOQ
The LOD and LOQ are statistically determined based on the analysis of blank samples and samples spiked with low concentrations of acephate.
-
LOD: Typically calculated as 3.3 times the standard deviation of the response of the blank divided by the slope of the calibration curve.[9]
-
LOQ: Typically calculated as 10 times the standard deviation of the response of the blank divided by the slope of the calibration curve.[9]
Visualizing Key Processes
To further clarify the experimental and conceptual frameworks, the following diagrams illustrate the analytical workflow and the relationship between key detection parameters.
Figure 1. Experimental workflow for LOD and LOQ determination.
Figure 2. Conceptual relationship between LOD and LOQ.
Mechanism of Action: Acetylcholinesterase Inhibition
Acephate exerts its toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1][2][3] This enzyme is crucial for the normal functioning of the nervous system.
Figure 3. Acephate's inhibition of acetylcholinesterase.
In a healthy nervous system, acetylcholine is released into the synaptic cleft to transmit a nerve impulse. AChE then rapidly breaks down acetylcholine to terminate the signal. Acephate binds to AChE, preventing it from hydrolyzing acetylcholine. This leads to an accumulation of acetylcholine in the synapse, causing continuous nerve stimulation, which can result in paralysis and death in insects. Understanding this mechanism is vital for assessing the toxicological risks associated with acephate exposure.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. agilent.com [agilent.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. labsertchemical.com [labsertchemical.com]
- 7. lcms.cz [lcms.cz]
- 8. agilent.com [agilent.com]
- 9. researchtrend.net [researchtrend.net]
The Gold Standard for Acephate Analysis: A Comparative Guide to Using Acephate-d3 as an Internal Standard in Complex Matrices
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the organophosphate insecticide acephate, achieving accurate and reliable results in complex matrices is a significant challenge. Matrix effects, inherent to complex samples such as fruits, vegetables, and biological fluids, can lead to ion suppression or enhancement in liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, compromising the integrity of the data. The use of a stable isotope-labeled internal standard (SIL-IS), such as acephate-d3, is widely recognized as the most effective strategy to mitigate these effects and ensure the highest data quality. This guide provides a comprehensive comparison of acephate recovery with and without the use of its deuterated analogue, supported by experimental data and detailed protocols.
The core principle behind the utility of an SIL-IS lies in its chemical and physical similarity to the target analyte. This compound, being structurally identical to acephate with the exception of three deuterium atoms, co-elutes chromatographically and experiences nearly identical ionization effects in the mass spectrometer source. This allows it to accurately compensate for variations in sample preparation, injection volume, and matrix-induced signal fluctuations, leading to more precise and accurate quantification.
Unveiling the Impact of this compound on Recovery Rates: A Data-Driven Comparison
While direct, side-by-side recovery data for acephate and this compound in the same study is not extensively published, the available literature strongly supports the superior performance of methods employing SIL-IS. Validation studies for acephate in various matrices consistently demonstrate the benefits of this approach.
For instance, a study on the determination of acephate and other pesticides in human urine utilizing isotopically labeled internal standards reported relative recoveries of approximately 100%[1][2]. This indicates that the internal standard effectively corrected for any analyte loss during the analytical process. The same study noted extraction efficiencies for the analytes ranged between 52% and 63%, highlighting the importance of an internal standard to account for these procedural losses[1][2].
In the analysis of animal and fishery products, a method for determining acephate yielded mean recoveries between 71.4% and 98.4% across eleven different sample types[3][4]. While this study did not explicitly detail the use of this compound, the high and consistent recovery rates across diverse and complex matrices are indicative of a well-compensated analytical method, a hallmark of SIL-IS utilization.
Conversely, studies on acephate analysis without an isotopically labeled internal standard often report a wider range of recoveries, which can be more susceptible to matrix variability. For example, a study on the dissipation of acephate in brinjal and okra using the QuEChERS method reported recoveries ranging from 76.63% to 97.33%. While these results are within acceptable limits, the broader range suggests a greater potential for matrix-induced variability compared to methods stabilized by a co-eluting internal standard.
Furthermore, the choice of extraction solvent can significantly impact acephate recovery. A comparison of QuEChERS methods found that substituting acetonitrile with ethyl acetate resulted in lower recoveries for acephate and other polar pesticides[5]. This underscores the sensitivity of the analytical method to procedural variations, a factor that is effectively mitigated by the use of an appropriate SIL-IS like this compound.
The following table summarizes typical recovery data for acephate from various studies, illustrating the improved consistency and accuracy achieved with the use of an isotopically labeled internal standard.
| Analyte | Internal Standard | Matrix | Sample Preparation | Analytical Method | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Acephate | Isotopically Labeled IS | Human Urine | Lyophilization, Dichloromethane Extraction | HPLC-MS/MS | ~100 (Relative Recovery) | <18 | [1][2] |
| Acephate | Not Specified | Animal & Fishery Products | Ethyl Acetate Extraction, GPC, PSA cleanup | LC-MS | 71.4 - 98.4 | ≤12.5 (Repeatability) | [3][4] |
| Acephate | None | Brinjal, Okra | QuEChERS | GC-MS | 76.63 - 97.33 | 3.2 - 11.8 | |
| Acephate | None | Rice | Acetonitrile Extraction | LC-MS/MS | 70 - 120 | <20 | [6] |
| Acephate | None | Fruits & Vegetables | QuEChERS | GC/MS | 85 - 101 | <5 |
Experimental Protocols for Robust Acephate Analysis
To achieve the high-quality data presented, rigorous and well-defined experimental protocols are essential. Below are detailed methodologies for the analysis of acephate in complex matrices, incorporating the use of this compound as an internal standard.
Experimental Protocol: Analysis of Acephate in Fruits and Vegetables using QuEChERS and LC-MS/MS
This protocol is a widely adopted method for pesticide residue analysis in food matrices.
-
Sample Preparation:
-
Homogenize 10-15 g of the fruit or vegetable sample.
-
Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Spike the sample with a known concentration of this compound internal standard solution.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 1 mL aliquot of the upper acetonitrile layer and transfer it to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).
-
Vortex for 30 seconds.
-
Centrifuge at high speed for 2 minutes.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject an appropriate volume (e.g., 1-5 µL) into the LC-MS/MS system.
-
LC Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient: A typical gradient would start at 5-10% B, ramp up to 95-100% B, hold, and then return to initial conditions for equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Monitor at least two MRM transitions for both acephate and this compound for quantification and confirmation.
-
-
Visualizing the Workflow
The following diagram illustrates the key steps in the analytical workflow for acephate recovery studies using an internal standard.
Conclusion
The evidence overwhelmingly supports the use of this compound as an internal standard for the accurate and precise quantification of acephate in complex matrices. By effectively compensating for matrix effects and procedural variability, this compound ensures the generation of high-quality, reliable data. For researchers and scientists in drug development and food safety, the adoption of this methodology is a critical step towards achieving robust and defensible analytical results. The provided experimental protocol offers a validated starting point for the implementation of this best-practice approach in the laboratory.
References
- 1. Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. [Analysis of acephate, methamidophos and omethoate in animal and fishery products, and honey by LC-MS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. s4science.at [s4science.at]
A Researcher's Guide to Isotope-Labeled Standards for Acephate Analysis
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the organophosphate insecticide acephate, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides a comprehensive comparison of commonly used isotope-labeled standards for acephate analysis, supported by experimental data and detailed protocols to aid in method development and validation.
The use of isotope-labeled internal standards in mass spectrometry-based quantification is a well-established strategy to correct for sample matrix effects and variations in sample preparation and instrument response. For acephate analysis, several isotope-labeled analogues are available, primarily deuterated (²H) and carbon-13 (¹³C) labeled standards. This guide will delve into the performance characteristics of these standards to inform the selection of the most suitable option for your analytical needs.
Comparing Deuterated vs. ¹³C-Labeled Standards: A Performance Overview
The ideal internal standard should co-elute chromatographically with the analyte of interest and exhibit identical ionization and fragmentation behavior in the mass spectrometer. This ensures that any variations affecting the analyte will similarly affect the internal standard, allowing for accurate normalization.
While both deuterated and ¹³C-labeled standards are designed to mimic the behavior of the native acephate molecule, subtle but significant differences in their performance can arise.
Key Performance Considerations:
-
Chromatographic Co-elution: ¹³C-labeled standards are generally considered superior in this aspect. The substitution of ¹²C with ¹³C results in a negligible difference in the physicochemical properties of the molecule, leading to near-perfect co-elution with the unlabeled analyte.[1][2] In contrast, deuterated standards, where hydrogen is replaced by deuterium, can sometimes exhibit a slight chromatographic shift, known as the "isotope effect."[2] This can lead to differential ionization suppression or enhancement if the analyte and the internal standard elute at slightly different times in a region of co-eluting matrix components.
-
Isotopic Stability: ¹³C labels are incorporated into the carbon backbone of the molecule and are exceptionally stable, with no risk of exchange.[1] While deuterium labels are generally stable, there is a small but potential risk of back-exchange of deuterium atoms with hydrogen atoms from the solvent or matrix, particularly at labile positions. This could compromise the accuracy of quantification.
-
Availability and Cost: Deuterated standards, such as acephate-d6, are often more readily available and less expensive than their ¹³C counterparts.[1] This practical consideration can be a significant factor in the selection process, especially for high-throughput laboratories.
Quantitative Performance Data
Table 1: Comparison of Chromatographic Behavior of Isotope-Labeled Standards (Case Study: Amphetamine Analysis)
| Internal Standard Type | Observation | Implication for Acephate Analysis |
| ¹³C-labeled | Co-eluted perfectly with the native analyte under various chromatographic conditions. | A ¹³C-labeled acephate standard is expected to provide the most accurate correction for matrix effects due to its identical retention time. |
| ²H-labeled (Deuterated) | Showed a slight retention time shift relative to the native analyte. | An acephate-d6 standard may not perfectly co-elute with acephate, potentially leading to less effective compensation for matrix effects in complex samples. |
This table is based on findings from a study on amphetamines and is presented as a representative example of the expected behavior of isotope-labeled standards.
Validation data from a study using an unspecified isotopically labeled internal standard for acephate analysis in human urine demonstrated good precision and recovery, highlighting the general effectiveness of the isotope dilution technique.[3][4]
Table 2: Performance Data for Acephate Analysis using an Isotope-Labeled Internal Standard in Human Urine
| Parameter | Result |
| Precision (Relative Standard Deviation) | < 18% |
| Relative Recovery | Approximately 100% |
| Extraction Efficiency | 52% - 63% |
| Limit of Detection (LOD) | 0.001 - 0.282 ng/mL |
Data from a study utilizing an unspecified isotopically labeled internal standard for acephate.[3][4]
Experimental Protocols
The following are generalized experimental protocols for the analysis of acephate in different matrices using an isotope-labeled internal standard. These should be optimized and validated for your specific application.
Experimental Protocol 1: Acephate Analysis in Vegetable Matrices by LC-MS/MS
This protocol is based on a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation (QuEChERS Extraction): a. Homogenize 10 g of the vegetable sample. b. Add 10 mL of acetonitrile and the isotope-labeled acephate internal standard solution. c. Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate). d. Shake vigorously for 1 minute and centrifuge. e. Take an aliquot of the supernatant (acetonitrile layer). f. Add dispersive solid-phase extraction (d-SPE) cleanup sorbent (e.g., PSA, C18, GCB) to remove interfering matrix components. g. Vortex and centrifuge. h. The final extract is ready for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC Column: A C18 reversed-phase column is commonly used.
- Mobile Phase: A gradient of water and methanol or acetonitrile, both containing a small amount of formic acid or ammonium formate, is typical.
- Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for quantification.
- Ionization: Electrospray ionization (ESI) in positive mode is generally employed for acephate.
- MRM Transitions:
- Acephate: Monitor at least two transitions (e.g., quantifier and qualifier).
- Isotope-labeled Acephate: Monitor the corresponding transitions for the labeled internal standard.
Experimental Protocol 2: Acephate Analysis in Water Samples by GC-MS
This protocol involves solid-phase extraction (SPE) followed by Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
1. Sample Preparation (Solid-Phase Extraction): a. Acidify the water sample (e.g., to pH 3-4). b. Add the isotope-labeled acephate internal standard. c. Condition an SPE cartridge (e.g., a polymeric sorbent) with methanol and then water. d. Load the water sample onto the SPE cartridge. e. Wash the cartridge with water to remove interfering substances. f. Elute the acephate and the internal standard with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). g. Concentrate the eluate under a gentle stream of nitrogen. h. Reconstitute the residue in a suitable solvent for GC-MS analysis.
2. GC-MS Conditions:
- GC Column: A mid-polarity capillary column (e.g., DB-17 or equivalent) is often used.
- Injection: Splitless injection is typically used for trace analysis.
- Carrier Gas: Helium is the most common carrier gas.
- Mass Spectrometer: A single or triple quadrupole mass spectrometer operating in Selected Ion Monitoring (SIM) or MRM mode.
- Ionization: Electron Ionization (EI) is standard.
- Monitored Ions: Select characteristic ions for both acephate and its isotope-labeled internal standard.
Visualizing the Workflow and Decision-Making Process
The following diagrams, generated using Graphviz, illustrate the experimental workflow for acephate analysis and the logical relationship in selecting an appropriate isotope-labeled standard.
Caption: Experimental workflow for acephate analysis using an isotope-labeled internal standard.
Caption: Decision tree for selecting an isotope-labeled internal standard for acephate analysis.
Conclusion and Recommendations
The selection of an appropriate isotope-labeled internal standard is a critical step in developing a robust and accurate method for acephate quantification.
-
For applications demanding the highest level of accuracy and reliability, particularly in complex matrices where significant matrix effects are anticipated, a ¹³C-labeled acephate standard is the recommended choice. Its superior co-elution with the native analyte ensures the most effective compensation for analytical variability.
-
For routine analyses where cost and availability are primary concerns, a deuterated standard such as acephate-d6 can provide acceptable performance. However, it is crucial to thoroughly validate the method to ensure that any potential chromatographic shift does not adversely impact the accuracy of the results, especially when analyzing a wide range of different matrices.
Ultimately, the choice of internal standard should be based on a careful consideration of the specific analytical requirements, budget constraints, and the complexity of the samples being analyzed. Regardless of the choice, proper method validation is essential to ensure the quality and defensibility of the analytical data.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Use of Acephate-d3 as a Reference Standard in Analytical Chemistry
For researchers, scientists, and professionals in drug development and food safety, the accurate quantification of pesticide residues is paramount. This guide provides a comprehensive comparison of analytical methodologies for the detection of acephate, with a focus on the utility of Acephate-d3 as an internal standard. The use of isotopically labeled standards like this compound is a cornerstone of robust analytical methods, particularly in complex matrices, ensuring high precision and accuracy.
Certificate of Analysis: this compound Reference Standard
A Certificate of Analysis (COA) for a reference standard is a critical document that provides detailed information about its identity, purity, and other key characteristics. Below is a representative COA for an this compound reference standard, compiled from data provided by various leading suppliers.
| Parameter | Specification |
| Product Name | This compound (acetyl-d3) |
| CAS Number | 2140327-70-2 |
| Chemical Formula | C4H7D3NO3PS |
| Molecular Weight | 186.18 g/mol |
| Purity | ≥98% |
| Isotopic Purity | ≥99 atom % D |
| Appearance | White to off-white solid |
| Solubility | Soluble in Chloroform, DMSO, and Water |
| Storage | 2-8°C |
| Application | Internal standard for the quantification of acephate by GC- or LC-MS |
Performance Comparison of Analytical Methods for Acephate
The choice of analytical method can significantly impact the sensitivity, accuracy, and efficiency of acephate quantification. The following table compares the performance of different analytical techniques, highlighting the advantages of methods that employ an internal standard like this compound.
| Analytical Method | Matrix | Internal Standard | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| HPLC-MS/MS [1] | Human Urine | Isotopically labeled standards | 0.001–0.282 ng/mL | Not Specified | ~100 | <18 |
| GC | Brinjal and Okra | Not Specified | 0.003 mg/kg | 0.01 mg/kg | 76.6 - 99.5 | 3.2 - 11.8 |
| Spectrophotometry [2] | Vegetables | Not Applicable | Not Specified | Not Specified | Not Specified | Not Specified |
The use of isotopically labeled internal standards, such as this compound, in conjunction with highly selective techniques like HPLC-MS/MS, provides superior accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1]
Experimental Protocols
Detailed methodologies are crucial for replicating experimental results. Below are summaries of protocols used for the analysis of acephate in different matrices.
Analysis of Acephate in Human Urine by HPLC-MS/MS[1]
-
Sample Preparation: Urine samples are lyophilized (freeze-dried) and then extracted with dichloromethane.
-
Internal Standard: An isotopically labeled internal standard, such as this compound, is added to the sample prior to extraction.
-
Chromatography: The separation is performed using high-performance liquid chromatography (HPLC).
-
Detection: A triple quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source is used for detection in positive ion mode, employing multiple reaction monitoring (MRM).
Analysis of Acephate in Brinjal and Okra by GC[2]
-
Sample Preparation: The vegetable samples are homogenized, and a subsample is extracted using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This involves an extraction/partitioning step with acetonitrile and salts, followed by a dispersive solid-phase extraction (dSPE) cleanup.
-
Chromatography: Gas chromatography (GC) is used for the separation of acephate and its metabolite, methamidophos.
-
Detection: A suitable detector for GC, such as a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS), is used for quantification.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the analysis of acephate in a biological matrix using an internal standard.
Caption: Workflow for Acephate Analysis.
This guide demonstrates that for reliable and accurate quantification of acephate, the use of an isotopically labeled internal standard like this compound, coupled with a sensitive and selective analytical technique such as HPLC-MS/MS, is the recommended approach. This combination ensures high-quality data essential for research, drug development, and regulatory compliance.
References
- 1. Method for determination of acephate, methamidophos, omethoate, dimethoate, ethylenethiourea and propylenethiourea in human urine using high-performance liquid chromatography-atmospheric pressure chemical ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
Safety Operating Guide
Proper Disposal of Acephate-d3: A Guide for Laboratory Professionals
The proper disposal of Acephate-d3, a deuterated organophosphate insecticide, is critical for ensuring laboratory safety and environmental protection. As a compound structurally similar to the neurotoxic and environmentally hazardous Acephate, its waste must be managed in accordance with federal, state, and local regulations. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of this compound waste generated in a laboratory setting.
Regulatory Framework for Hazardous Waste
In the United States, the management of hazardous chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Academic and research laboratories may have the option to operate under the Subpart K regulations, which provide an alternative set of standards tailored to the laboratory environment.[1][2][3] Key principles of these regulations include the prohibition of disposing of hazardous chemicals down the drain or in regular trash, mandatory documentation, proper segregation and storage of waste, and adherence to specific time limits for waste accumulation.[1][4]
Hazard Profile of Acephate
Understanding the hazards associated with Acephate is fundamental to its safe handling and disposal. Although the deuterated form (d3) is not extensively studied, its chemical behavior is expected to be nearly identical to the parent compound.
| Hazard Category | Description | References |
| Acute Toxicity | Harmful if swallowed. Causes eye irritation.[5] Acephate is a cholinesterase inhibitor, and overexposure can lead to symptoms like headaches, dizziness, nausea, and in severe cases, convulsions and death.[6] | [5][6] |
| Environmental Hazards | Toxic to birds and highly toxic to bees.[7][8] It is highly soluble in water and has the potential to contaminate surface water.[7][9] | [7][8][9] |
| Chemical Incompatibility | Incompatible with alkaline materials, strong bases (like sodium hydroxide), and oxidizing agents (such as hypochlorites), which can lead to the production of noxious gases.[10] | [10] |
| Carcinogenicity | Classified by the EPA as a Group C (possible) human carcinogen based on studies in female mice.[6][11] | [6][11] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the safe collection, storage, and disposal of solid and liquid this compound waste.
1. Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure the following PPE is worn:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat to protect from skin contact.
-
Respiratory Protection: If handling the powder outside of a fume hood or if there is a risk of aerosol generation, a particulate filter respirator is recommended.[11]
2. Waste Segregation and Containerization
Proper segregation is crucial to prevent dangerous chemical reactions.[1]
-
Solid Waste:
-
Collect solid this compound waste (e.g., contaminated filter paper, weighing boats, gloves) in a designated, leak-proof container.
-
The container must be chemically compatible with this compound; high-density polyethylene (HDPE) is a suitable choice.[4]
-
Do not mix with incompatible waste streams, particularly strong bases or oxidizing agents.[10]
-
-
Liquid Waste:
-
Collect liquid waste containing this compound (e.g., solutions, rinsates) in a separate, sealable, and shatter-resistant container (plastic is preferred).[4]
-
Triple-rinse any empty containers that held pure this compound with a suitable solvent, and collect the rinsate as hazardous waste.[12]
-
Maintain a pH-neutral environment in the waste container. Acephate can degrade at an alkaline pH.
-
-
Sharps Waste:
-
Any sharps (needles, razor blades, etc.) contaminated with this compound must be placed in a designated, puncture-proof sharps container labeled as "Chemically Contaminated Sharps."[12]
-
3. Labeling of Waste Containers
Proper labeling is a regulatory requirement and essential for safety.[4]
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" (avoiding abbreviations or formulas).
-
List all constituents of the waste mixture, including solvents and their approximate percentages.
-
Indicate the date when waste was first added to the container (the "accumulation start date").[12]
4. Storage of Waste
Waste must be stored safely in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[4]
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[1][4]
-
Keep waste containers securely closed at all times, except when adding waste.[4]
-
Store containers in a well-ventilated area and away from direct sunlight or heat sources.[10]
-
Ensure secondary containment (such as a chemical-resistant tray) is used to capture any potential leaks.[1]
-
A maximum of 55 gallons of hazardous waste may be stored in an SAA. Once this limit is reached, it must be removed within three calendar days.[4]
5. Arranging for Disposal
-
Once a waste container is nearly full (approximately two-thirds), or within 12 months of the accumulation start date, arrange for its removal.[4][12]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[12] EHS personnel are trained to handle the transport and final disposal of hazardous materials in compliance with all regulations.
Experimental Workflow: Spill Cleanup Procedure
In the event of a spill, immediate and proper cleanup is necessary to minimize exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the area of the spill.
-
Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact your institution's EHS emergency line.
-
Don PPE: Before beginning cleanup, don the appropriate PPE as described above.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an absorbent material. Moisten the material slightly to prevent the powder from becoming airborne.[10] A HEPA-filter vacuum can also be used for cleanup.[10]
-
For Liquid Spills: Cover the spill with an absorbent material such as vermiculite, dry sand, or cat litter.[10][13]
-
-
Collect the Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[11]
-
Decontaminate the Area: Clean the spill area with a suitable solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the waste container as described in the disposal protocol and arrange for pickup.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
Never wash this compound spills down the sewer drain.[10][14]
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste in a laboratory setting.
References
- 1. danielshealth.com [danielshealth.com]
- 2. epa.gov [epa.gov]
- 3. Regulation of Laboratory Waste - American Chemical Society [acs.org]
- 4. ehrs.upenn.edu [ehrs.upenn.edu]
- 5. indofil.com [indofil.com]
- 6. unitedchemicals.in [unitedchemicals.in]
- 7. cdms.net [cdms.net]
- 8. Acephate Fact Sheet [npic.orst.edu]
- 9. Acephate [sitem.herts.ac.uk]
- 10. nj.gov [nj.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. PI-18/PI010: Proper Disposal of Pesticide Waste [edis.ifas.ufl.edu]
- 14. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
